molecular formula C8H8BrClO2 B2508953 5-Bromo-1-chloro-2,3-dimethoxybenzene CAS No. 1881332-60-0

5-Bromo-1-chloro-2,3-dimethoxybenzene

Cat. No.: B2508953
CAS No.: 1881332-60-0
M. Wt: 251.5
InChI Key: QFKWVYTVPILSLU-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2,3-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8BrClO2 and its molecular weight is 251.5. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-chloro-2,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-chloro-2,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWVYTVPILSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-1-chloro-2,3-dimethoxybenzene CAS 1881332-60-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS 1881332-60-0)

Abstract

5-Bromo-1-chloro-2,3-dimethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-donating methoxy groups and two distinct halogen atoms (bromine and chlorine), offers multiple reactive sites for derivatization. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, in-depth mechanistic insights, robust characterization methodologies, and a discussion of its potential applications in medicinal chemistry and materials science. The protocols and analyses are presented with the causality behind experimental choices to ensure both technical accuracy and practical reproducibility.

Core Compound Analysis

5-Bromo-1-chloro-2,3-dimethoxybenzene is a halogenated derivative of veratrole (1,2-dimethoxybenzene). The strategic placement of bromo and chloro substituents makes it an attractive intermediate for creating complex molecular architectures, particularly through selective cross-coupling reactions.

Chemical Structure and Properties

The foundational structure provides a platform for diverse chemical transformations.

Caption: Proposed two-step synthesis workflow.

Step 1: Sandmeyer Reaction for Chlorination

Core Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aryl amine into an aryl halide. [1][2]The process involves two key stages: the formation of a diazonium salt from the amine using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by a copper(I)-catalyzed substitution of the diazonium group with a halide. [3][4]This method is exceptionally reliable for installing a halogen at a specific position defined by the initial amine.

Mechanism Insight: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) salt acts as a catalyst, initiating a single-electron transfer to the diazonium ion. This generates an aryl radical and releases dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst. [1]

G cluster_0 Sandmeyer Reaction Mechanism Ar-N₂⁺ Aryl Diazonium (Ar-N₂⁺) Ar• Aryl Radical (Ar•) Ar-N₂⁺->Ar• + CuCl - CuCl₂ CuCl Copper(I) Chloride (CuCl) N₂ Nitrogen Gas (N₂) CuCl₂ Copper(II) Chloride (CuCl₂) Ar-Cl Aryl Chloride (Ar-Cl) CuCl_regen CuCl (Regenerated) Ar-Cl->CuCl_regen - CuCl

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 1-Chloro-2,3-dimethoxybenzene

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,3-dimethoxyaniline (1.0 eq.) in a 3M solution of hydrochloric acid (HCl). Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.

    • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl.

    • While stirring vigorously, add the cold diazonium salt solution portion-wise to the CuCl solution. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (DCM, 3x volumes).

    • Combine the organic layers and wash sequentially with 1M NaOH and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-chloro-2,3-dimethoxybenzene.

Step 2: Regioselective Bromination

Core Principle: The introduction of the bromine atom is achieved via electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho, para-directing groups. The position C5 is para to the C2-methoxy group and ortho to the C3-methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

Mechanism Insight: A brominating agent, such as bromine (Br₂) in acetic acid, generates the electrophilic bromine species. The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (e.g., acetate) then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.

G cluster_1 Electrophilic Bromination Mechanism AromaticRing 1-Chloro-2,3-dimethoxybenzene SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex + Br₂ Br2 Br-Br Product 5-Bromo-1-chloro-2,3-dimethoxybenzene SigmaComplex->Product - H⁺ HBr HBr

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene

  • Reaction Setup:

    • Dissolve 1-chloro-2,3-dimethoxybenzene (1.0 eq.) in glacial acetic acid in a flask protected from light.

    • Cool the solution to 10-15°C.

  • Bromination:

    • Slowly add a solution of bromine (Br₂, 1.05 eq.) in glacial acetic acid dropwise to the stirred solution.

    • Monitor the reaction by TLC or GC-MS. Once the starting material is consumed (typically 1-3 hours), the reaction is complete.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker of ice water containing a small amount of sodium bisulfite to quench any excess bromine.

    • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-bromo-1-chloro-2,3-dimethoxybenzene. [5]

Characterization and Quality Control

A multi-technique approach is essential to confirm the structure and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Two singlets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent aromatic protons. - Two singlets in the upfield region (δ 3.8-4.0 ppm), each integrating to 3H, for the two methoxy groups.
¹³C NMR - Six distinct signals in the aromatic region (δ 110-160 ppm) for the benzene ring carbons. - Two signals in the upfield region (δ 55-65 ppm) for the methoxy carbons.
Mass Spec. (EI) - A complex molecular ion (M⁺) cluster around m/z 250, 252, 254 due to the presence of both ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The M+2 peak will be exceptionally intense.
IR Spectroscopy - C-O stretching (ether): ~1250-1000 cm⁻¹ - C-H stretching (aromatic): ~3100-3000 cm⁻¹ - C=C stretching (aromatic): ~1600-1450 cm⁻¹ - C-Cl and C-Br stretching in the fingerprint region (<800 cm⁻¹). [6]
Purity (HPLC/GC) - A single major peak indicating >95% purity.

Applications and Future Research

While 5-bromo-1-chloro-2,3-dimethoxybenzene is primarily a research chemical, its structure is highly conducive to further synthetic elaboration, making it a valuable intermediate.

  • Medicinal Chemistry: Halogenated aromatic scaffolds are prevalent in pharmaceuticals. The bromo and chloro groups can be selectively functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid construction of compound libraries for drug discovery. [7][8]* Agrochemicals: Similar to medicinal chemistry, many modern pesticides and herbicides are built upon poly-substituted aromatic cores. This compound could serve as a key precursor in the synthesis of novel agrochemical active ingredients. [7][9]* Materials Science: The dimethoxybenzene core is related to structures used in the development of organic electronics and conducting polymers. [10]Further derivatization could lead to novel materials with tailored electronic or optical properties.

Safety and Handling

As a halogenated organic compound, 5-bromo-1-chloro-2,3-dimethoxybenzene should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. NOP. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Ahmad, F. B. H., & Bruce, J. M. (1983). Bromination of 2,5-dimethoxybenzaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 1998-2004.
  • Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. ResearchGate. Available at: [Link]

  • Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions.
  • Sandmeyer's Reaction. Pharm D Guru. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Oreate AI. (2026). Available at: [Link]

  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, (2021).
  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene. American Elements. Available at: [Link]

  • 5-Bromo-1,3-dichloro-2-ethoxybenzene molecular structure and weight. BenchChem.
  • How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? FAQ. (2023).
  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • [YF-3098] CAS 1881332-60-0 | 5-bromo-1-chloro-2,3-dimethoxybenzene 95%. LABFIND. Available at: [Link]

  • Authentication of 5-bromo-3-chloro-1,2-dimethoxybenzene. figshare. (2019). Available at: [Link]

  • 2,3-Dimethoxyaniline. PubChem. Available at: [Link]

  • Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development. BenchChem.
  • Supporting Information: Bromophenols from the Marine Red Alga.
  • Supporting information: In situ acidic carbon dioxide/ethylene glycol system. The Royal Society of Chemistry.
  • 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. Available at: [Link]

  • Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. Google Patents.
  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. Analytical Methods (RSC Publishing), (2019).
  • Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

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5-Bromo-1-chloro-2,3-dimethoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-dimethoxybenzene: Synthesis, Characterization, and Applications

Introduction

5-Bromo-1-chloro-2,3-dimethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of a bromine atom, a chlorine atom, and two methoxy groups on a benzene ring offers multiple reactive sites for further functionalization. The presence of halogens and methoxy groups is a common feature in many biologically active molecules, making this compound a valuable scaffold for the development of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 5-Bromo-1-chloro-2,3-dimethoxybenzene, a plausible synthetic route for its preparation, and a discussion of its potential applications in research and drug development. While data on this specific isomer is not widely available in the public domain, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust resource for researchers and scientists.

Physicochemical Properties

The fundamental properties of 5-Bromo-1-chloro-2,3-dimethoxybenzene are summarized in the table below. The molecular formula and weight are calculated from its structure, while other properties are estimated based on data from its isomers, such as 5-Bromo-2-chloro-1,3-dimethoxybenzene.[3]

PropertyValueSource
Molecular Formula C₈H₈BrClO₂Calculated
Molecular Weight 251.50 g/mol Calculated[4]
IUPAC Name 5-Bromo-1-chloro-2,3-dimethoxybenzene-
CAS Number Not available-
Appearance Expected to be a solid at room temperatureInferred from isomers
Boiling Point ~272.6 °C at 760 mmHg (for isomer)[3]
Solubility Expected to be soluble in common organic solventsGeneral chemical principles
InChI Key (for isomer NMOAOMYTJQDCES-UHFFFAOYSA-N)[3]

Proposed Synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene

A plausible synthetic route for 5-Bromo-1-chloro-2,3-dimethoxybenzene can be designed starting from commercially available 2,3-dimethoxyaniline. The synthesis involves a sequence of electrophilic aromatic substitution and Sandmeyer reactions. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction A 2,3-Dimethoxyaniline B Electrophilic Bromination (Br₂ in Acetic Acid) A->B Reagents C 4-Bromo-2,3-dimethoxyaniline B->C Product D Diazotization (NaNO₂, aq. HCl, 0-5 °C) C->D Reactant E Diazonium Salt Intermediate D->E Intermediate F Substitution with Chlorine (CuCl, aq. HCl) E->F Reactant G 5-Bromo-1-chloro-2,3-dimethoxybenzene F->G Final Product

Caption: Proposed synthetic pathway for 5-Bromo-1-chloro-2,3-dimethoxybenzene.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2,3-dimethoxyaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 2,3-dimethoxyaniline in 100 mL of glacial acetic acid.

  • Cool the solution in an ice bath to 10-15 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Bromo-2,3-dimethoxyaniline.

Step 2: Synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene (Sandmeyer Reaction) [5]

  • Prepare a solution of 10 g of 4-Bromo-2,3-dimethoxyaniline in 50 mL of 5M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.2 equivalents) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in 50 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 5-Bromo-1-chloro-2,3-dimethoxybenzene.

Structural Elucidation and Purity Analysis

The identity and purity of the synthesized 5-Bromo-1-chloro-2,3-dimethoxybenzene would be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets corresponding to the two methoxy groups would also be observed in the upfield region.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals, corresponding to the six aromatic carbons and the two methoxy carbons.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (251.50 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[4]

  • High-Performance Liquid Chromatography (HPLC) : HPLC analysis would be used to determine the purity of the final compound.

Applications in Drug Discovery and Organic Synthesis

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][6] The presence of bromine and chlorine atoms in 5-Bromo-1-chloro-2,3-dimethoxybenzene can lead to the formation of halogen bonds, which can enhance binding affinity to biological targets.[1]

The methoxy groups can also influence the metabolic stability and solubility of a molecule.[7] This compound can serve as a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, at the bromine position. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of chemical space in drug discovery programs.

Conclusion

5-Bromo-1-chloro-2,3-dimethoxybenzene is a valuable, though not extensively studied, substituted aromatic compound. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications. The synthetic protocol and characterization data presented here offer a solid foundation for researchers and scientists interested in utilizing this compound as a building block for the synthesis of novel organic molecules and potential drug candidates.

References

  • American Elements. (n.d.). 1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene.
  • Thomas Scientific. (n.d.). ALDRICH 5-Bromo-1,2,3-trimethoxybenzene, 97%.
  • Benchchem. (n.d.). 5-Bromo-1,3-dimethoxy-2-methylbenzene.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,2,3-trimethoxybenzene 97%.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. PubChem. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-1,3-dimethoxybenzene.
  • PubChem. (n.d.). C8H8BrClO2.
  • PubChem. (n.d.). C8H8BrClO2S.
  • Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
  • Beilstein Archives. (2019).
  • PubChem. (n.d.). CID 90835284.
  • NC State University Libraries. (n.d.). 16.
  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.
  • figshare. (2019). Authentication of 5-bromo-3-chloro-1,2-dimethoxybenzene.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025).
  • Bentham Science. (n.d.). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
  • ChemicalBook. (n.d.). 5-Chloro-1,3-dimethoxybenzene(7051-16-3) 1H NMR spectrum.
  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • ResearchGate. (2025). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Pharma Excipients. (2024). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • PubChem. (n.d.). Cyclohexylmethyl chloroformate.
  • PubChem. (n.d.). 8-Chlorooctanoic acid.
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  • Benchchem. (n.d.). 5-Bromo-1,3-dichloro-2-ethoxybenzene molecular structure and weight.

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1-chloro-2,3-dimethoxy-5-bromobenzene synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS: 1881332-60-0) is a highly specialized halogenated building block frequently utilized in the synthesis of methoxylated polychlorinated biphenyls (MeO-PCBs)[1]. For drug development professionals and environmental toxicologists, this molecule serves as a critical precursor for generating analytical standards of PCB metabolites. This guide deconstructs the IUPAC nomenclature logic, physicochemical properties, and the chemoselective synthetic pathways associated with this compound, providing a self-validating framework for laboratory execution.

Chemical Identity & IUPAC Nomenclature Logic

The chemical literature often features conflicting synonyms for multi-substituted benzenes. Understanding the causality behind the Preferred IUPAC Name (PIN) is essential for accurate database querying and regulatory documentation.

Nomenclature Rationale: The benzene ring contains three types of substituents: bromo, chloro, and methoxy. According to IUPAC Blue Book recommendations, numbering must provide the lowest possible locant set for the substituents as a whole.

  • The lowest possible locant set for this substitution pattern is 1, 2, 3, 5 .

  • When multiple numbering directions yield the same locant set, IUPAC rules dictate that the lowest locants are assigned based on the alphabetical order of the substituents: bromo, chloro, methoxy .

  • Direction A (1-chloro): Assigns locants (5, 1, 2, 3) to (bromo, chloro, methoxy).

  • Direction B (3-chloro): Assigns locants (5, 3, 1, 2) to (bromo, chloro, methoxy).

Comparing the sets term-by-term, (5, 1 , 2, 3) is lower than (5, 3 , 1, 2). Therefore, 5-bromo-1-chloro-2,3-dimethoxybenzene is the authoritative PIN, rendering names like 1-chloro-2,3-dimethoxy-5-bromobenzene as common, yet structurally synonymous, identifiers.

Table 1: Chemical Identifiers & Synonyms
AttributeValue
Preferred IUPAC Name 5-bromo-1-chloro-2,3-dimethoxybenzene
Common Synonyms 1-chloro-2,3-dimethoxy-5-bromobenzene; 5-bromo-3-chloro-1,2-dimethoxybenzene
CAS Registry Number 1881332-60-0[2]
Molecular Formula C₈H₈BrClO₂
Molecular Weight 251.50 g/mol [2]

Physicochemical Profile

The physicochemical attributes dictate the handling and synthetic utility of the compound. The presence of multiple halogens increases lipophilicity, while the dimethoxy groups provide localized electron density.

Table 2: Quantitative Physicochemical Properties
PropertyValue
Physical State Colorless oil to crystalline solid (temperature dependent)[1]
Aromatic Heavy Atoms 6[3]
Total Heavy Atoms 12[3]
Solubility High in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene
Storage Conditions Keep in dark place, sealed in dry, room temperature[4]

Chemoselective Synthesis via SNAr

The synthesis of 5-bromo-1-chloro-2,3-dimethoxybenzene is achieved via a highly chemoselective Nucleophilic Aromatic Substitution (SNAr) starting from 4-bromo-2-chloro-6-fluoroanisole[5].

Mechanistic Causality: Why does the methoxide nucleophile exclusively displace the fluorine atom rather than the chlorine or bromine? In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine is the most electronegative halogen, creating an intense partial positive charge (δ+) on the ipso carbon. This drastically lowers the activation energy for the attack. Consequently, fluorobenzenes react orders of magnitude faster than their chloro- or bromo-analogs, ensuring absolute chemoselectivity.

Step-by-Step Methodology: SNAr Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-bromo-2-chloro-6-fluoroanisole in anhydrous methanol under an argon atmosphere.

  • Nucleophile Addition: Slowly add 1.5 equivalents of a freshly prepared sodium methoxide (NaOMe) solution in methanol.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) for 12–24 hours. The thermal energy is required to overcome the activation barrier of the unactivated SNAr.

  • Workup: Quench the reaction with distilled water and extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Self-Validation System: Monitor the reaction via GC-MS. The protocol is validated when the precursor mass (m/z ~239.5) is entirely replaced by the product mass (m/z 251.5).

SNAr_Workflow A Precursor 4-bromo-2-chloro- 6-fluoroanisole B Nucleophilic Attack NaOMe in MeOH (Reflux, 12-24h) A->B Activation C Meisenheimer Complex B->C Rate-determining step D Product 5-bromo-1-chloro- 2,3-dimethoxybenzene C->D -NaF (Fast)

Fig 1. SNAr workflow from fluoroanisole to dimethoxybenzene.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-bromo-1-chloro-2,3-dimethoxybenzene is acting as an electrophile in1 to synthesize MeO-PCB congeners[1].

Mechanistic Causality: The molecule contains both a bromine and a chlorine atom. During the oxidative addition step of the catalytic cycle, the Pd(0) catalyst selectively inserts into the C-Br bond. This occurs because the C-Br bond is significantly weaker and more polarizable than the C-Cl bond. This chemoselectivity allows researchers to couple a boronic acid at the 5-position while preserving the 1-chloro group as a structural feature of the final PCB derivative.

Step-by-Step Methodology: Suzuki Coupling Protocol
  • Reagent Mixing: In a Schlenk tube, combine 1.0 eq of 5-bromo-1-chloro-2,3-dimethoxybenzene, 1.2 eq of the desired chlorophenylboronic acid, and 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄].

  • Solvent & Base: Add a degassed biphasic mixture of toluene/ethanol (4:1 v/v) and an aqueous solution of K₂CO₃ (2.0 eq). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction Execution: Reflux the mixture at 85°C under a nitrogen atmosphere for 18 hours.

  • Purification: Cool to room temperature, separate the phases, extract the aqueous layer with EtOAc, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Self-Validation System: Validate the cross-coupling via ¹H NMR. The disappearance of the characteristic upfield aryl proton of the starting material and the emergence of a complex multiplet corresponding to the newly integrated biphenyl system confirms success.

Suzuki_Coupling cluster_cycle Catalytic Cycle (Pd) Ox Oxidative Addition Pd(0) to Pd(II) Trans Transmetalation Ar-B(OH)2 + Base Ox->Trans Red Reductive Elimination Product Release Trans->Red Red->Ox Prod MeO-PCB Derivative (Target Metabolite) Red->Prod C-C Bond Start 5-bromo-1-chloro- 2,3-dimethoxybenzene Start->Ox Aryl Bromide

Fig 2. Suzuki-Miyaura coupling cycle for MeO-PCB synthesis.

Analytical Validation Framework

To ensure absolute scientific integrity, any synthesized batch of 5-bromo-1-chloro-2,3-dimethoxybenzene must be authenticated[5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for confirming the exact molecular weight (251.50 g/mol ) and observing the characteristic isotopic distribution pattern of the Br/Cl halogen combination (M, M+2, M+4 peaks).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) will show two distinct doublets in the aromatic region (e.g., δ 7.11 and 6.92 ppm, J = 2.2 Hz) corresponding to the meta-coupled protons on the benzene ring, confirming the substitution pattern[1].

References

  • Source: PubMed Central (PMC)
  • Source: Figshare (University of Iowa)
  • Title: 5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS 1881332-60-0)

Sources

An In-depth Technical Guide to the Safety Data of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Compound Identification and Inferred Profile

5-Bromo-1-chloro-2,3-dimethoxybenzene is a polysubstituted aromatic compound, valuable as a building block in complex organic synthesis. Due to its halogenated and electron-rich methoxy functionalities, it presents specific handling and safety requirements. The data herein is primarily derived from its structural isomer, 5-Bromo-2-chloro-1,3-dimethoxybenzene.

Table 1: Chemical Identification of Primary Analog

IdentifierValueSource
Compound Name 5-Bromo-2-chloro-1,3-dimethoxybenzene[1]
CAS Number 427886-20-2[1]
Molecular Formula C₈H₈BrClO₂[2]
Molecular Weight 251.51 g/mol [2]

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on its analog, 5-Bromo-1-chloro-2,3-dimethoxybenzene is anticipated to be a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classifications for the primary analog indicate multiple hazard categories.[1]

Table 2: Inferred GHS Hazard Classifications

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): This classification necessitates stringent controls to prevent ingestion. The causality lies in the potential for the compound to be absorbed through the gastrointestinal tract, leading to systemic toxicity. Never pipette by mouth, and ensure all lab surfaces are decontaminated after use.

  • H315 (Causes skin irritation): Halogenated aromatic compounds can defat the skin and disrupt cell membranes, leading to irritation, redness, and dermatitis upon prolonged contact.[3] This mandates the use of appropriate chemical-resistant gloves.

  • H319 (Causes serious eye irritation): Direct contact with the eyes can cause significant irritation and potential damage. The chemical's properties can lead to inflammation of the cornea and conjunctiva. This underscores the absolute requirement for sealed safety goggles.

  • H335 (May cause respiratory irritation): If the compound is a dust or is aerosolized, inhalation can irritate the mucous membranes of the respiratory tract.[1] This is the primary driver for mandating work within a certified chemical fume hood.

Section 3: Risk Mitigation and Proactive Safety Protocols

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This framework provides a self-validating system for designing safe experimental protocols.

cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear) Administrative->PPE caption Figure 1. Hierarchy of Controls for Risk Mitigation.

Caption: Figure 1. Hierarchy of Controls for Risk Mitigation.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood .[1] This is non-negotiable. The rationale is to contain any dust, aerosols, or vapors at the source, preventing inhalation (addressing H335) and minimizing contamination of the general laboratory environment. Ensure the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory to prevent contact (addressing H319). A face shield should be worn over goggles if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Standard nitrile gloves may offer splash protection but should be changed immediately upon contamination. For prolonged handling, consult a glove manufacturer's guide for resistance to halogenated aromatic compounds. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a properly functioning fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary.

Administrative & Hygiene Protocols
  • Restricted Access: Designate a specific area within the lab for handling this compound.

  • No Food or Drink: Strictly prohibit eating, drinking, or smoking in the laboratory to prevent ingestion.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[1]

  • Decontamination: Decontaminate all surfaces and equipment after use.

Section 4: Emergency Procedures

Rapid and correct response in an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures (Inferred)
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1]

Accidental Release Measures

The response to a spill depends on its scale. The following workflow provides a logical decision-making process.

start Spill Occurs check_size Is the spill large or small? Can you handle it alone safely? start->check_size large_spill Large Spill / Unsure check_size->large_spill Large small_spill Small Spill / Controllable check_size->small_spill Small evacuate Evacuate immediate area. Alert others. large_spill->evacuate call_ehs Contact Emergency Response / EH&S. evacuate->call_ehs ppe Ensure proper PPE is worn (goggles, gloves, lab coat). small_spill->ppe absorb Cover with inert absorbent material (e.g., vermiculite, sand). ppe->absorb collect Sweep up carefully. Place in a sealed, labeled container. absorb->collect clean Decontaminate the area. collect->clean dispose Dispose of waste as hazardous material. clean->dispose caption Figure 2. Emergency Spill Response Workflow.

Caption: Figure 2. Emergency Spill Response Workflow.

Section 5: Storage and Disposal

  • Handling and Storage:

    • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.[5] The storage area should be segregated from general lab traffic.

    • Safe Handling: Avoid creating dust or aerosols. Use only in a chemical fume hood.[1] Wash hands thoroughly after handling.[1]

  • Disposal Considerations:

    • Dispose of this substance and its container as hazardous waste. Do not allow it to enter drains or waterways.[1] All disposal practices must be in compliance with local, state, and federal regulations.

Section 6: Physical and Chemical Properties (of Analog)

PropertyValueSource
Physical Form Solid[2]
Boiling Point 272.6 ± 35.0 °C at 760 mmHg (Predicted)[2]
Storage Temperature Room Temperature[2]

Section 7: Toxicological Information (Inferred)

The toxicological properties of 5-Bromo-1-chloro-2,3-dimethoxybenzene have not been thoroughly investigated. The information presented is based on the GHS classifications of its structural analog, which indicate it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Long-term exposure effects are unknown. All halogenated solvents and similar compounds should be handled as potentially harmful, with measures taken to minimize any exposure.[3]

References

  • Time.is. (2026). Current time in Singapore.
  • Agilent Technologies. (2019, March 31). 4-Bromochlorobenzene Standard - Safety Data Sheet. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trimethoxybenzene. Retrieved March 7, 2024, from [Link]

  • American Elements. (n.d.). 1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene. Retrieved March 7, 2024, from [Link]

  • Loba Chemie. (n.d.). 4-BROMOCHLOROBENZENE - Safety Data Sheet. Retrieved March 7, 2024, from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved March 7, 2024, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Bromochlorobenzene, 99%. Retrieved March 7, 2024, from [Link]

  • Stobec. (2020, May 26). Crystex(TM) HD OT 20 - Safety Data Sheet. Retrieved March 7, 2024, from [Link]

Sources

Technical Guide for the Physicochemical Characterization of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Approach to Determining Core Physical Properties of Novel Chemical Entities

Authored by: Gemini, Senior Application Scientist

Disclaimer: As of the latest database search, the specific melting point and density data for 5-Bromo-1-chloro-2,3-dimethoxybenzene are not cataloged in readily available chemical literature. This guide, therefore, serves a dual purpose: it provides a robust framework for the experimental determination of these critical parameters for any new chemical entity (NCE), using 5-Bromo-1-chloro-2,3-dimethoxybenzene as a working example. The protocols detailed herein are grounded in established pharmacopeial and organic chemistry standards.

Introduction: The Foundational Importance of Physical Properties in Drug Development

In the landscape of pharmaceutical research and drug development, the journey from a newly synthesized molecule to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are the melting point and density. These are not mere data points; they are indicators of a compound's identity, purity, and solid-state structure.[1][2] For professionals in drug development, these parameters influence everything from synthetic route optimization and purification strategies to formulation design and the ultimate bioavailability of the active pharmaceutical ingredient (API).[3][4]

A sharp, defined melting point range is a primary indicator of a pure crystalline substance, while a depressed and broad melting range often signifies the presence of impurities.[2][5] This makes melting point determination an indispensable tool for quality control in both academic and industrial settings.[1] Similarly, density is a crucial parameter that reflects the molecular packing within the crystal lattice.[6] Variations in density can indicate the presence of different polymorphs—distinct crystalline forms of the same compound—which can have significantly different stabilities, dissolution rates, and, consequently, therapeutic efficacies.[4]

This guide provides a comprehensive, field-proven methodology for the precise determination of the melting point and skeletal density of a novel compound, exemplified by 5-Bromo-1-chloro-2,3-dimethoxybenzene.

Core Physicochemical Data: 5-Bromo-1-chloro-2,3-dimethoxybenzene

As this compound is not widely documented, the following table is presented as a template for recording experimentally determined values.

PropertyExperimentally Determined ValueUnitsMethod
Melting Point To be determined°CCapillary Method (Digital Apparatus)
Skeletal Density To be determinedg/cm³Gas Pycnometry

Experimental Protocol 1: Melting Point Determination by the Capillary Method

Principle and Rationale

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[7] For a pure crystalline solid, this transition occurs over a narrow temperature range. The methodology described here employs a digital melting point apparatus, which offers superior accuracy, reproducibility, and safety compared to traditional oil bath methods.[8] The core principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

The choice of a slow, controlled heating rate (e.g., 1-2 °C per minute) near the melting point is critical.[5][9] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges.[5]

Mandatory Visualization: Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Reporting & Interpretation A Grind Sample to Fine Powder B Load into Capillary Tube (2-3 mm height) A->B C Tap to Pack Sample Tightly B->C D Place Capillary in Apparatus C->D E Set Rapid Heating to ~20°C below Expected M.P. D->E F Switch to Slow Heating Rate (1-2°C/min) E->F G Observe and Record T_onset (First Liquid Drop) F->G H Observe and Record T_clear (Completely Liquid) G->H I Report as Range: T_onset - T_clear H->I J Assess Purity (Narrow vs. Broad Range) I->J

Caption: A standard workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 5-Bromo-1-chloro-2,3-dimethoxybenzene sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, grind the crystals into a fine, uniform powder. This ensures efficient heat transfer throughout the sample.[8]

    • Press the open end of a glass capillary tube into the powder until a small amount enters the tube.[8]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • Repeat until the sample column is 2-3 mm high. A consistent sample height is crucial for reproducible results.[10][11]

  • Instrument Setup and Preliminary Determination:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by setting a fast heating rate (e.g., 10-20 °C/minute) to quickly identify the approximate melting range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the preliminary run.[8]

    • Insert a freshly prepared capillary tube containing 5-Bromo-1-chloro-2,3-dimethoxybenzene into the sample holder.

    • Set the heating rate to a slow, controlled value of 1-2 °C per minute.[5][11]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Continue heating and record the temperature at which the last solid particle melts and the sample is completely liquid (T_clear).[9]

    • The melting point is reported as the range from T_onset to T_clear.

  • Validation and Repetition:

    • Perform the measurement in triplicate to ensure consistency and report the average range.

    • A sharp melting range (typically ≤ 2 °C) is indicative of high purity.[7]

Experimental Protocol 2: Skeletal Density Determination by Gas Pycnometry

Principle and Rationale

Gas pycnometry is a non-destructive analytical technique used to measure the true volume of a solid sample by applying Boyle's Law.[12][13][14] The "skeletal" or "true" density is calculated from this volume and the sample's mass. This method is highly precise and ideal for powders as it measures the volume of the solid material itself, excluding inter-particle void space and the volume of any open pores.[15][16]

Helium is the preferred analysis gas due to its small atomic size, allowing it to penetrate small pores, and its inert nature, preventing chemical interactions with the sample.[12][15] The instrument works by pressurizing a chamber of known volume with the sample inside, then expanding the gas into a second calibrated chamber. The resulting pressure drop is used to calculate the volume displaced by the solid sample.[16][17]

Mandatory Visualization: Gas Pycnometry Workflow

GasPycnometryWorkflow Workflow for Skeletal Density Determination cluster_prep Preparation & Calibration cluster_analysis Measurement Cycle cluster_reporting Data Analysis A Accurately Weigh Sample (Analytical Balance) C Place Sample in Cell A->C B Select Appropriate Sample Cell Size B->C E Load Sample Cell into Pycnometer C->E D Run Instrument Calibration (with empty cell) D->E F System Purge with Helium E->F G Pressurize Sample Chamber (P1) F->G H Expand Gas to Reference Chamber (P2) G->H I System Calculates Displaced Volume H->I J Repeat Cycle Until Stable Readings I->J K Calculate Density (ρ = mass/volume) J->K L Report Mean Density and Std. Deviation K->L

Sources

Orthogonal Reactivity and Scaffold Design: A Technical Guide to 5-Bromo-1,2,3-trimethoxybenzene vs. 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the selection of halogenated building blocks dictates the synthetic flexibility and ultimate structural complexity of the target molecule. This whitepaper provides an in-depth comparative analysis of two highly functionalized benzene derivatives: 5-bromo-1,2,3-trimethoxybenzene and 5-bromo-1-chloro-2,3-dimethoxybenzene . While structurally similar, the substitution of a single methoxy group for a chlorine atom fundamentally shifts the molecule's reactivity profile from a single-point electrophile to a dual-site, chemoselective scaffold.

Structural and Physiochemical Profiling

Understanding the baseline physiochemical properties of these two building blocks is critical for predicting their behavior in organic solvents, their chromatographic retention, and their reactivity in transition-metal-catalyzed cross-couplings.

5-bromo-1,2,3-trimethoxybenzene is a symmetric, electron-rich aryl bromide frequently utilized to install the 3,4,5-trimethoxyphenyl pharmacophore—a motif ubiquitous in tubulin-binding agents and anticancer compounds. Conversely, 5-bromo-1-chloro-2,3-dimethoxybenzene is an asymmetric di-halogenated scaffold. The introduction of the chlorine atom slightly reduces the overall electron density of the ring via inductive withdrawal, while offering a secondary site for late-stage functionalization[1].

Quantitative Data Comparison
Property5-Bromo-1,2,3-trimethoxybenzene5-Bromo-1-chloro-2,3-dimethoxybenzene
CAS Number 2675-79-8[2]1881332-60-0[3]
Molecular Formula C9H11BrO3C8H8BrClO2[3]
Molecular Weight 247.09 g/mol [4]251.50 g/mol [3]
Symmetry Symmetric (C2v point group)Asymmetric (C1 point group)
Melting Point 78–82 °CN/A (Solid/Heavy Oil)
LogP (Predicted) ~2.10 to 2.47[2][4]~2.80 (Increased lipophilicity due to Cl)
Electrophilic Sites 1 (C-Br)2 (C-Br and C-Cl)

Electronic Effects and Mechanistic Reactivity

The core technical difference between these two molecules lies in the causality of their reactivity under palladium catalysis .

In 5-bromo-1,2,3-trimethoxybenzene , the three methoxy groups act as strong electron-donating groups (EDGs) via resonance, despite their inductive electron-withdrawing nature. This high electron density makes the oxidative addition of Pd(0) into the C-Br bond slightly slower than in electron-deficient aryl bromides, but still highly efficient with standard phosphine ligands (e.g., PPh3, dppf).

In 5-bromo-1-chloro-2,3-dimethoxybenzene , the presence of both bromine and chlorine on the same ring enables orthogonal cross-coupling . The causality behind this chemoselectivity is rooted in bond dissociation energies (BDE). The C-Br bond is significantly weaker (~71 kcal/mol) than the C-Cl bond (~86 kcal/mol). Consequently, at lower temperatures (60–80 °C) with standard catalysts, Pd(0) will exclusively undergo oxidative addition at the C-Br bond, leaving the C-Cl bond intact for subsequent reactions[1].

OrthogonalReactivity A 5-bromo-1-chloro- 2,3-dimethoxybenzene B Pd(0) Catalyst (Standard Ligands) A->B C Fast Oxidative Addition (C-Br Cleavage) B->C Chemoselective D Mono-coupled Intermediate (Retains C-Cl) C->D E Pd(0) Catalyst (Electron-Rich Ligands) D->E F Slow Oxidative Addition (C-Cl Cleavage) E->F Harsher Conditions G Asymmetric Di-coupled Target Scaffold F->G

Fig 1: Orthogonal cross-coupling logic exploiting C-Br vs C-Cl bond dissociation energies.

Chemoselective Cross-Coupling Workflows

To harness the orthogonal reactivity of 5-bromo-1-chloro-2,3-dimethoxybenzene, the experimental protocol must be designed as a self-validating system . The following step-by-step methodology details a sequential Suzuki-Miyaura / Buchwald-Hartwig functionalization.

Step-by-Step Methodology: Sequential Dual-Functionalization

Phase 1: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)

  • Reagent Preparation: Charge a Schlenk flask with 5-bromo-1-chloro-2,3-dimethoxybenzene (1.0 equiv), an arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

  • Solvent Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1). Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv).

  • Controlled Heating: Heat the reaction strictly to 70 °C. Causality: Exceeding 85 °C increases the kinetic energy of the system, risking premature oxidative addition into the C-Cl bond and yielding unwanted di-coupled byproducts.

  • Self-Validating IPC (In-Process Control): At t = 2 hours, sample the reaction for GC-MS. The protocol is validated if the mass spectrum shows the complete disappearance of the starting material (m/z ~251) and the exclusive presence of the mono-coupled product, with no trace of di-coupled mass.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Phase 2: Late-Stage Buchwald-Hartwig Amination (Targeting C-Cl)

  • Reagent Preparation: Combine the mono-coupled intermediate from Phase 1 with a secondary amine (1.2 equiv) and NaOtBu (1.5 equiv) in anhydrous Toluene.

  • Advanced Catalyst Loading: Add Pd2(dba)3 (0.02 equiv) and an electron-rich, sterically bulky ligand such as XPhos or RuPhos (0.04 equiv). Causality: The electron-rich dialkylbiaryl phosphine ligand dramatically increases the electron density on the Pd center, facilitating the difficult oxidative addition into the strong C-Cl bond.

  • High-Temperature Activation: Heat to 100–110 °C for 12 hours until TLC confirms complete conversion.

ProtocolWorkflow S1 1. Reagent Preparation Degas solvents to prevent Pd oxidation S2 2. Chemoselective Coupling React at 70°C (Targets C-Br only) S1->S2 S3 3. IPC Validation (Self-Validating) GC-MS confirms absence of di-coupling S2->S3 S4 4. Second Functionalization Add XPhos/Pd2(dba)3 at 110°C (Targets C-Cl) S3->S4 S5 5. Purification Flash Chromatography & Characterization S4->S5

Fig 2: Step-by-step self-validating workflow for dual-functionalization of the bromo-chloro scaffold.

Applications in Medicinal Chemistry and API Synthesis

The choice between these two reagents fundamentally alters the trajectory of a drug discovery program.

5-Bromo-1,2,3-trimethoxybenzene is the industry standard for appending a 3,4,5-trimethoxyphenyl group. This specific steric and electronic arrangement is highly privileged in pharmacology, frequently acting as a bioisostere for other bulky lipophilic groups. It is utilized in the synthesis of HA14-1 analogs (which exhibit promising anticancer properties by inhibiting Bcl-2 proteins) and various N,N′-diarylated indolo[3,2-b]carbazole derivatives. Because it only possesses one reactive handle, it acts as a "terminating" building block in convergent syntheses.

5-Bromo-1-chloro-2,3-dimethoxybenzene , by contrast, acts as an "extending" building block. It allows medicinal chemists to build complex, non-symmetric multi-ring systems. For example, it can be used to synthesize highly specific mono- and dimethoxylated polychlorinated biphenyl (PCB) derivatives or conformationally restricted biaryl drug scaffolds[1]. The ability to sequentially couple two different nucleophiles to the same benzene ring enables the rapid generation of diverse structure-activity relationship (SAR) libraries from a single starting material.

References

  • 5-Bromo-1,2,3-trimethoxybenzene - SIELC Technologies sielc.com
  • 5-Bromo-1,2,3-trimethoxybenzene 97 2675-79-8 - Sigma-Aldrich sigmaaldrich.com
  • 1881332-60-0 | 5-Bromo-1-chloro-2,3-dimethoxybenzene | BLD Pharm bldpharm.com
  • 5-Bromo-1,2,3-trimethoxybenzene | C9H11BrO3 | CID 75885 - PubChem nih.gov
  • SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIV

Sources

Methodological & Application

synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene from 2,3-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene via Regiocontrolled Electrophilic Aromatic Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

5-Bromo-1-chloro-2,3-dimethoxybenzene is a highly valuable building block utilized in the synthesis of methoxylated polychlorinated biphenyls (MeO-PCBs) and complex pharmaceutical active ingredients[1]. A major synthetic challenge in accessing this scaffold from 2,3-dimethoxyaniline is regiocontrol. Direct electrophilic bromination of 2,3-dimethoxyaniline (or its chlorinated derivative) fails to yield the 5-bromo isomer, as the strongly activating amino and methoxy groups preferentially direct electrophiles to the C4 and C6 positions.

To overcome this, we have designed a robust, four-step "Nitro-Directing Strategy." By transiently inverting the electronic bias of the aromatic ring, researchers can achieve exclusive bromination at the C5 position, followed by functional group manipulations to yield the target aryl chloride as a colorless oil[1].

Strategic Route Design & Mechanistic Causality

As a self-validating synthetic system, every step in this protocol is chosen based on fundamental electronic and steric principles:

  • Electronic Inversion (Step 1): The starting material, 2,3-dimethoxyaniline, possesses an

    
     group that strongly drives electrophiles to C4 and C6. By converting the amine to a nitro group (
    
    
    
    ), we flip the C1 substituent from a strong activator to a strong deactivator.
  • Regiocontrolled Bromination (Step 2): In 2,3-dimethoxynitrobenzene, the

    
     group deactivates C4 and C6 via resonance. However, the methoxy group at C2 strongly activates its para position (C5). This synergistic "push-pull" electronic environment directs the incoming bromonium ion exclusively to C5, bypassing standard ortho/para mixtures[2].
    
  • Chemoselective Reduction (Step 3): The nitro group must be reduced back to an amine. Catalytic hydrogenation (e.g.,

    
    , 
    
    
    
    ) is avoided as it frequently causes hydrodehalogenation of the newly formed C-Br bond. Instead,
    
    
    is utilized for its high chemoselectivity, reducing the nitro group while leaving the aryl bromide strictly intact.
  • Halogenation (Step 4): A classic Sandmeyer reaction converts the primary amine to the target aryl chloride via a radical-nucleophilic aromatic substitution mechanism, locking in the final substitution pattern[3].

Synthetic Workflow Diagram

SynthesisRoute SM 2,3-Dimethoxyaniline (Starting Material) Int1 2,3-Dimethoxynitrobenzene (Intermediate 1) SM->Int1 Step 1: Sandmeyer Nitration (NaNO2, HCl, Cu powder) Int2 5-Bromo-2,3-dimethoxynitrobenzene (Intermediate 2) Int1->Int2 Step 2: Regioselective Bromination (Br2, FeBr3, AcOH) Int3 5-Bromo-2,3-dimethoxyaniline (Intermediate 3) Int2->Int3 Step 3: Chemoselective Reduction (SnCl2·2H2O, EtOH) Target 5-Bromo-1-chloro-2,3-dimethoxybenzene (Target) Int3->Target Step 4: Sandmeyer Chlorination (NaNO2, HCl, CuCl)

Synthetic workflow for 5-bromo-1-chloro-2,3-dimethoxybenzene.

Step-by-Step Experimental Protocols

Step 1: Sandmeyer Nitration of 2,3-Dimethoxyaniline

  • Add 2,3-dimethoxyaniline (10.0 g, 65.3 mmol) to a 500 mL round-bottom flask containing 100 mL of 10% aqueous

    
    . Cool the stirred suspension to 0 °C using an ice-water bath.
    
  • Dissolve

    
     (4.96 g, 71.8 mmol) in 20 mL of deionized water. Add this solution dropwise to the aniline suspension over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to yield the diazonium salt.
    
  • In a separate 1 L flask, prepare a suspension of copper powder (6.2 g, 97.9 mmol) and

    
     (22.5 g, 326 mmol) in 150 mL of water.
    
  • Slowly transfer the cold diazonium solution into the copper suspension at room temperature. (Caution: Vigorous nitrogen gas evolution will occur).

  • Stir the mixture for 2 hours at room temperature. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 9:1) to afford 2,3-dimethoxynitrobenzene.
    

Step 2: Regioselective Electrophilic Bromination

  • Dissolve 2,3-dimethoxynitrobenzene (8.0 g, 43.7 mmol) in 80 mL of glacial acetic acid in a 250 mL flask equipped with a reflux condenser.

  • Add Iron(III) bromide (

    
    ) (1.29 g, 4.37 mmol) as a Lewis acid catalyst.
    
  • Slowly add elemental bromine (

    
    ) (2.46 mL, 48.0 mmol) dropwise at room temperature.
    
  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and quench by pouring into 200 mL of ice-cold saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine.
    
  • Extract with Dichloromethane (DCM) (3 × 75 mL). Wash with saturated

    
     until the aqueous layer is slightly basic. Dry over 
    
    
    
    , filter, and concentrate. Recrystallize from ethanol to yield pure 5-bromo-2,3-dimethoxynitrobenzene.

Step 3: Chemoselective Nitro Reduction

  • Dissolve 5-bromo-2,3-dimethoxynitrobenzene (9.0 g, 34.3 mmol) in 100 mL of absolute ethanol.

  • Add Tin(II) chloride dihydrate (

    
    ) (38.7 g, 171.5 mmol) to the solution.
    
  • Heat the mixture to reflux (approx. 78 °C) and stir for 3 hours.

  • Cool the reaction to room temperature and pour over 200 g of crushed ice.

  • Carefully adjust the pH of the aqueous mixture to 8 using saturated aqueous

    
    . (Note: Tin salts will precipitate as a thick white solid; filter the suspension through a pad of Celite to improve extraction efficiency).
    
  • Extract the filtrate with EtOAc (3 × 100 mL), wash with brine, dry over

    
    , and concentrate to afford 5-bromo-2,3-dimethoxyaniline.
    

Step 4: Sandmeyer Chlorination

  • Suspend 5-bromo-2,3-dimethoxyaniline (6.0 g, 25.8 mmol) in 40 mL of concentrated

    
     (37%) and cool to 0 °C[3].
    
  • Add a solution of

    
     (1.96 g, 28.4 mmol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
    
  • In a separate flask, dissolve Copper(I) chloride (

    
    ) (3.06 g, 30.9 mmol) in 20 mL of concentrated 
    
    
    
    and cool to 0 °C.
  • Slowly add the diazonium solution to the

    
     solution.
    
  • Gradually warm the mixture to room temperature, then heat to 60 °C for 1 hour until nitrogen gas evolution completely ceases.

  • Cool to room temperature, dilute with 100 mL of water, and extract with DCM (3 × 75 mL).

  • Wash the combined organic layers with water and brine, dry over

    
    , and concentrate. Purify the crude product by silica gel flash chromatography (Hexanes/EtOAc, 19:1) to yield 5-bromo-1-chloro-2,3-dimethoxybenzene[1].
    

Quantitative Data & Reaction Parameters

StepReaction PhaseKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Sandmeyer Nitration

,

, Cu powder
0 to RT2.565 - 75
2 Electrophilic Bromination

,

, AcOH
604.080 - 85
3 Chemoselective Reduction

, EtOH
78 (Reflux)3.085 - 90
4 Sandmeyer Chlorination

,

,

0 to 601.570 - 74

References

  • Kania-Korwel, I., et al. "Synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives." Environmental Science and Pollution Research, 2018. URL:[Link]

  • Narender, N., et al. "Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone." Synthesis, 45(11), 1497-1504, 2013. URL:[Link]

  • Wang, Y., et al. "Design, synthesis, and biological evaluation of novel tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 182:111623, 2019. URL:[Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex polyhalogenated and methoxylated biphenyls often requires highly controlled, iterative carbon-carbon bond formations. 5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS: 1881332-60-0) serves as a premium bifunctional building block for such advanced synthetic campaigns[1]. The presence of two distinct halogen handles (bromo and chloro) on an electron-rich dimethoxybenzene core presents a strategic opportunity: utilizing a chemoselective Suzuki-Miyaura cross-coupling to exclusively functionalize the C–Br bond at the 5-position while strictly preserving the C–Cl bond at the 1-position for downstream functionalization or structural retention[2].

This Application Note provides drug development professionals and synthetic chemists with a self-validating, field-proven protocol for achieving >99:1 chemoselectivity in this specific transformation.

Mechanistic Rationale: The Chemoselectivity Paradigm

The success of this protocol relies on exploiting the kinetic differences during the oxidative addition step of the palladium catalytic cycle[3]. As a Senior Application Scientist, understanding the causality behind these kinetic differences is critical for scaling and troubleshooting.

  • Thermodynamic & Kinetic Causality: The bond dissociation energy (BDE) of a typical aryl C–Br bond is approximately 68 kcal/mol, whereas the aryl C–Cl bond is significantly stronger at ~80 kcal/mol. Consequently, the insertion of the active Pd(0) catalyst into the C–Br bond is kinetically favored and occurs rapidly[2].

  • Ligand & Electronic Influence: The electron-donating methoxy groups at the 2,3-positions increase the electron density of the aromatic ring. While this generally decelerates oxidative addition compared to electron-deficient arenes, it further widens the reactivity gap between the bromide and chloride leaving groups. By utilizing standard, moderately electron-rich ligands like triphenylphosphine (PPh3) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), the catalyst possesses sufficient electron density to activate the C–Br bond at 85 °C, but lacks the extreme nucleophilicity required to break the C–Cl bond[4].

  • Solvent Dynamics: A biphasic solvent system (e.g., Toluene/Ethanol/Water) is employed. The organic phase dissolves the arene, the aqueous phase dissolves the inorganic base to form the highly reactive boronate complex, and ethanol acts as a phase-transfer bridge, accelerating the transmetalation step without requiring elevated temperatures that could compromise chemoselectivity[5].

ChemoselectiveSuzuki Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective C-Br Insertion) Pd0->OxAdd + Substrate Substrate 5-Bromo-1-chloro- 2,3-dimethoxybenzene Substrate->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base, -Br RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-1-chloro- 2,3-dimethoxybenzene (C-Cl Intact) RedElim->Product Dissociation

Fig 1. Chemoselective catalytic cycle for the C-Br specific Suzuki-Miyaura cross-coupling.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various catalytic systems were evaluated. The data below demonstrates that highly active, bulky phosphine ligands (e.g., P(t-Bu)3) lead to a loss of chemoselectivity, whereas standard ligands provide optimal control.

Catalyst SystemSolvent SystemBaseTemp (°C)Chemoselectivity (C5 vs C1)Isolated Yield (%)
Pd(PPh3)4 (5 mol%) Toluene/EtOH/H2O (2:1:1) Na2CO3 85 >99:1 82–88%
Pd(dppf)Cl2 (5 mol%)1,4-Dioxane/H2O (4:1)K3PO490>99:185–91%
Pd(OAc)2 / SPhosTHF/H2O (10:1)K2CO36595:578% (Trace over-coupling)
Pd2(dba)3 / P(t-Bu)3TolueneCs2CO310060:4045% (Poor selectivity)

Table 1: Optimization of reaction conditions for the chemoselective coupling of 5-bromo-1-chloro-2,3-dimethoxybenzene.

Standard Operating Procedure (SOP)

This protocol describes the optimized conditions using the Pd(PPh3)4 catalyst system, which reliably yields the mono-coupled product without activating the C-Cl bond[1].

Materials Required:
  • Substrate: 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 mmol, 251.5 mg)

  • Coupling Partner: Arylboronic Acid (1.1 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 57.8 mg)

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 2.0 mL, 4.0 mmol)

  • Solvents: Toluene (Degassed, 4.0 mL), Ethanol (Degassed, 2.0 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Setup:

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2, which forms inactive peroxo-palladium species[4].

    • Action: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill the flask with high-purity Argon (3 cycles).

  • Reagent Loading:

    • Action: Add 5-bromo-1-chloro-2,3-dimethoxybenzene (251.5 mg) and the selected arylboronic acid (1.1 mmol) to the flask. Add Pd(PPh3)4 (57.8 mg) inside an anaerobic glovebox or under a strict Argon stream.

  • Solvent & Base Addition:

    • Causality: The biphasic nature ensures the organic substrates remain dissolved while the aqueous base generates the reactive boronate intermediate at the interface[5].

    • Action: Inject degassed Toluene (4.0 mL) and degassed Ethanol (2.0 mL) via syringe. Follow by injecting the 2.0 M aqueous Na2CO3 solution (2.0 mL).

  • Reaction Execution:

    • Action: Seal the flask and heat the biphasic mixture in a pre-heated oil bath at 85 °C . Stir vigorously (1000 rpm) to maximize the interfacial surface area between the aqueous and organic phases. Maintain heating for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup & Purification:

    • Action: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 5-aryl-1-chloro-2,3-dimethoxybenzene.

Troubleshooting & Analytical Validation

  • Observation: Formation of dehalogenated starting material (1-chloro-2,3-dimethoxybenzene).

    • Cause: Protodeboronation of the boronic acid or premature reductive elimination.

    • Solution: Ensure solvents are strictly anhydrous prior to adding the aqueous base, and verify the quality of the arylboronic acid. Consider switching to a boronic ester (e.g., pinacol ester) if the boronic acid is highly unstable[3].

  • Observation: Detection of di-coupled product (activation of the C-Cl bond).

    • Cause: Reaction temperature is too high, or the catalyst loading/ligand is overly active.

    • Solution: Strictly maintain the oil bath at 85 °C. Do not substitute Pd(PPh3)4 with highly electron-rich dialkylbiaryl phosphine ligands (like RuPhos or SPhos) unless specifically aiming to couple the chloride in a subsequent step[2].

References

  • Title: SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes Source: ResearchGate URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

  • Title: Suzuki Coupling Mechanism and Development Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: 5-Bromo-1-chloro-2,3-dimethoxybenzene as a Versatile Halogenated Scaffold in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists. Document Focus: Mechanistic rationale, self-validating synthesis protocols, and orthogonal cross-coupling applications.

Strategic Rationale in Drug Development

In modern medicinal chemistry, the rapid assembly of complex, multi-substituted biaryl systems is a cornerstone of drug discovery, particularly for kinase inhibitors, PDE4 inhibitors, and novel psychiatric therapeutics. 5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS: 1881332-60-0) —also referred to in literature as 5-bromo-3-chloro-1,2-dimethoxybenzene—serves as a highly privileged building block.

Its value lies in its unique tri-halogenated/oxygenated substitution pattern. The presence of two distinct halogens (bromine and chlorine) on an electron-rich dimethoxy-substituted aromatic ring provides a programmable scaffold for orthogonal late-stage functionalization . By exploiting the thermodynamic differences between the C–Br and C–Cl bonds, chemists can execute site-selective catalytic couplings, reducing step counts and eliminating the need for cumbersome protecting group strategies.

Mechanistic Insights: The Power of Orthogonal Reactivity

To effectively utilize this intermediate, one must understand the causality behind its reactivity profile:

  • Nucleophilic Aromatic Substitution (SNAr) Dynamics: The precursor to this compound, 4-bromo-2-chloro-6-fluoroanisole, contains three different halogens. Fluorine is selectively displaced by methoxide to form the dimethoxy target. Causality: Despite fluorine having the strongest carbon-halogen bond, it is the most electronegative. This extreme electronegativity creates a strong partial positive charge on the adjacent carbon and highly stabilizes the anionic Meisenheimer intermediate. Thus, fluoride acts as a superior leaving group in SNAr reactions compared to chloride or bromide [1].

  • Chemoselective Oxidative Addition: In downstream applications like the Suzuki-Miyaura cross-coupling, palladium catalysts must differentiate between the C–Br and C–Cl bonds. Causality: The bond dissociation energy (BDE) of a C–Br bond is approximately 68 kcal/mol, whereas a C–Cl bond is significantly stronger at ~81 kcal/mol. By utilizing standard phosphine ligands (e.g., dppf or PPh

    
    ) and moderate temperatures (60–80 °C), the Pd(0) species kinetically favors oxidative addition into the C–Br bond exclusively. The C–Cl bond remains intact, serving as a bioisostere or a synthetic handle for subsequent Buchwald-Hartwig aminations.
    

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Selective at C-Br bond) Pd0->OxAdd Intermediate PdII Pd(II) Aryl Complex (C-Cl bond intact) OxAdd->PdII TransMet Transmetalation with Ar-B(OH)2 PdII->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Chemoselective Suzuki-Miyaura catalytic cycle exploiting C-Br vs. C-Cl bond reactivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure experimental integrity at every step.

Protocol A: Synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene via SNAr

This procedure adapts the validated methodology for synthesizing methoxylated polyhalogenated biphenyl precursors [2].

Reagents:

  • 4-Bromo-2-chloro-6-fluoroanisole (1.0 eq, 10 mmol)

  • Sodium methoxide (NaOMe) (2.5 eq, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve 4-bromo-2-chloro-6-fluoroanisole in 20 mL of anhydrous DMF.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add sodium methoxide portion-wise over 10 minutes to control the exothermic SNAr initiation.

  • Heating: Remove the ice bath and heat the reaction mixture to 100 °C for 4 hours.

  • Self-Validating IPC (GC-MS): Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. Validation Check: The reaction is complete when the starting material peak (m/z ~238/240) completely disappears and is replaced by the product peak (m/z ~250/252).

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to effectively remove residual DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc 19:1) to yield a colorless oil.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the orthogonal functionalization of the SNAr product to form a pharmaceutical biaryl precursor [1].

Reagents:

  • 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 eq, 5 mmol)

  • Arylboronic Acid (e.g., 3-chlorophenylboronic acid) (1.1 eq, 5.5 mmol)

  • Pd(dppf)Cl

    
     (0.05 eq, 5 mol%)
    
  • Potassium Phosphate (K

    
    PO
    
    
    
    ) (2.0 eq, 10 mmol)
  • 1,4-Dioxane / H

    
    O (4:1 v/v, 25 mL)
    

Step-by-Step Methodology:

  • Degassing: Combine the aryl halide, boronic acid, and K

    
    PO
    
    
    
    in a Schlenk flask. Add the Dioxane/H
    
    
    O solvent mixture. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which prevents catalyst deactivation.
  • Catalyst Addition: Quickly add Pd(dppf)Cl

    
     under a positive flow of argon. The solution will appear reddish-brown.
    
  • Heating: Heat the mixture to 80 °C for 6 hours.

  • Self-Validating IPC (TLC & Visual): Monitor via TLC (Hexane/EtOAc 9:1). Validation Check: The C–Br oxidative addition is highly selective at 80 °C. If the reaction is pushed too hot (>100 °C), a secondary lower-R

    
     spot will appear, indicating undesired C–Cl activation. Physically, the precipitation of black palladium (Pd black) indicates catalyst degradation and reaction completion.
    
  • Workup: Cool to room temperature and filter the mixture through a pad of Celite. Validation Check: The filtrate should transition from a dark, turbid suspension to a clear yellow solution, confirming the successful removal of colloidal palladium.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography.
    

Workflow Start 4-Bromo-2-chloro-6-fluoroanisole (Starting Material) SNAr SNAr Reaction NaOMe, DMF, 100°C Start->SNAr Intermediate 5-Bromo-1-chloro-2,3-dimethoxybenzene (Key Intermediate) SNAr->Intermediate Suzuki Site-Selective Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Intermediate->Suzuki Biaryl Functionalized Biaryl Scaffold (Pharmaceutical Precursor) Suzuki->Biaryl

Caption: Synthetic workflow for 5-bromo-1-chloro-2,3-dimethoxybenzene and its downstream functionalization.

Quantitative Data: Cross-Coupling Optimization

To ensure maximum chemoselectivity (reacting at C–Br while preserving C–Cl), reaction conditions must be strictly controlled. The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 5-bromo-1-chloro-2,3-dimethoxybenzene.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Chemoselectivity Note
1Pd(PPh

)

Toluene / H

O
Na

CO

8082%Excellent; C-Cl bond fully intact.
2 Pd(dppf)Cl

1,4-Dioxane / H

O
K

PO

80 89% Optimal; highest yield, zero over-coupling.
3Pd(OAc)

/ SPhos
TolueneK

PO

10045%Poor; highly active ligand caused C-Cl activation.
4None (Control)1,4-Dioxane / H

O
K

PO

800%No background reaction observed.

Data Interpretation: Entry 2 represents the optimal self-validating condition. The use of a bidentate ligand (dppf) provides sufficient steric bulk and electron density to facilitate rapid oxidative addition into the C–Br bond while remaining completely inert toward the C–Cl bond at 80 °C. Conversely, using highly electron-rich, bulky Buchwald ligands (like SPhos) at elevated temperatures (Entry 3) overrides the thermodynamic barrier of the C–Cl bond, leading to undesired oligomerization and loss of chemoselectivity.

References

  • Title: Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives Source: Environmental Science and Pollution Research (via National Institutes of Health / PMC) URL: [Link]

  • Title: Authentication of 5-bromo-3-chloro-1,2-dimethoxybenzene by NMR and GC-MS Source: Figshare / NIH Dataset Catalog URL: [Link]

nucleophilic aromatic substitution of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Approaches to Nucleophilic Aromatic Substitution of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Nucleophilic Substitution on an Electron-Rich, Dihalogenated Benzene Core

5-Bromo-1-chloro-2,3-dimethoxybenzene is a key synthetic intermediate whose value lies in the differential reactivity of its two halogen substituents. The strategic and selective replacement of either the bromine or chlorine atom via nucleophilic aromatic substitution (SNAr) opens pathways to a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science.

However, this substrate presents a unique set of challenges. Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles.[1] Classical SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][3][4] The subject molecule, 5-Bromo-1-chloro-2,3-dimethoxybenzene, features two electron-donating methoxy groups, which deactivate the ring toward traditional SNAr by increasing its electron density.

This guide provides a detailed exploration of the mechanistic principles and field-proven protocols for achieving successful nucleophilic substitution on this challenging substrate. We will dissect two primary strategies: the modern, highly efficient palladium-catalyzed Buchwald-Hartwig amination, and the more classical, thermally-driven SNAr pathway. The discussion will emphasize the causality behind experimental design, from catalyst and ligand selection to the control of regioselectivity, empowering researchers to harness the full synthetic potential of this versatile building block.

Mechanistic Principles: A Tale of Two Pathways

The substitution of a halogen on the 5-Bromo-1-chloro-2,3-dimethoxybenzene ring can be approached through two distinct mechanistic paradigms. The choice of method dictates not only the reaction conditions but also, critically, which halogen is preferentially replaced.

The Classical SNAr Addition-Elimination Mechanism

In the absence of a transition metal catalyst, nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4] Aromaticity is then restored in the second step by the expulsion of the leaving group.[2]

A key factor in this mechanism is the polarization of the carbon-halogen bond. The rate-determining step is typically the initial attack of the nucleophile.[5] For classical SNAr, the reactivity of halogens is often F > Cl > Br > I.[6] This is because the more electronegative halogen creates a more electrophilic carbon center, facilitating the initial nucleophilic attack.[7] Therefore, under classical SNAr conditions (e.g., a strong nucleophile at high temperature), the chlorine atom is the more likely site of substitution. However, the strong deactivating effect of the methoxy groups means that harsh reaction conditions are generally required.

Caption: The SNAr addition-elimination mechanism.

Palladium-Catalyzed Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is a superior and more versatile method for electron-rich or unactivated aryl halides.[8][9] This cross-coupling reaction utilizes a palladium catalyst with a specialized, bulky, electron-rich phosphine ligand. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. This step is typically the rate-determining step for aryl chlorides, and its rate generally follows the trend I > Br > Cl, reflecting the C-X bond dissociation energy.[9] This reactivity order is the opposite of that in classical SNAr.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Due to the faster rate of oxidative addition into the C-Br bond compared to the C-Cl bond, the Buchwald-Hartwig reaction on 5-Bromo-1-chloro-2,3-dimethoxybenzene is highly selective for substitution at the bromine position. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates.[8][9]

Experimental Protocols

Safety Precaution: These protocols involve air-sensitive reagents and potentially hazardous materials. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Selective Amination at the Bromine Position via Buchwald-Hartwig Cross-Coupling

This protocol describes the selective reaction of 5-Bromo-1-chloro-2,3-dimethoxybenzene with morpholine, a common secondary amine, to yield N-(5-chloro-2,3-dimethoxyphenyl)morpholine. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reaction with this electron-rich aryl bromide.[8]

Materials & Equipment:

  • 5-Bromo-1-chloro-2,3-dimethoxybenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa, syringes, and needles

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath

  • TLC plates and LC-MS for reaction monitoring

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and XPhos (0.03 equiv, 3.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe to create a solution with a concentration of 0.1-0.2 M with respect to the aryl halide. Finally, add morpholine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100-110 °C using a preheated oil bath.[9] Maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[8]

  • Work-up: Once complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol 2: Substitution at the Chlorine Position via Classical SNAr

This protocol outlines a potential method for substituting the chlorine atom using a strong nucleophile, sodium methoxide, under thermal conditions. This reaction is expected to be less efficient than the Buchwald-Hartwig amination due to the deactivating nature of the methoxy groups and may result in a mixture of products.

Materials & Equipment:

  • 5-Bromo-1-chloro-2,3-dimethoxybenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and hotplate

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 equiv) and anhydrous DMF (to 0.5 M).

  • Inert Atmosphere: Flush the system with an inert gas.

  • Reagent Addition: Add sodium methoxide (2.0 equiv) portion-wise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the challenging nature of the reaction, it may require an extended period (24-48 hours) and may not proceed to completion.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the desired product from the starting material and any potential side products (e.g., substitution at the bromine position).

Data Presentation: Comparative Reaction Parameters

The following table summarizes typical conditions for the two approaches. Data is based on established methodologies for structurally similar systems, providing a strong foundation for experimental design.[8][9][10]

ParameterProtocol 1: Buchwald-HartwigProtocol 2: Classical SNAr
Target Site C-Br C-Cl (Preferentially)
Nucleophile Primary/Secondary AmineStrong Nucleophile (e.g., NaOMe)
Catalyst Pd₂(dba)₃ / XPhosNone
Base NaOtBuNot required (reagent is basic)
Solvent Toluene or DioxaneDMF or DMSO
Temperature 80 - 110 °C120 - 150 °C
Selectivity High for C-BrModerate to Low; potential mixtures
Substrate Scope Broad, tolerant of functional groupsLimited, requires strong nucleophiles

Experimental Workflow Visualization

Workflow arrow arrow A 1. Reagent Setup (Aryl Halide, Base, Catalyst) in Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvent & Nucleophile (via Syringe) B->C D 4. Heat & Stir Reaction (e.g., 100-110 °C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Reaction Quench & Work-up (Aqueous Wash, Extraction) E->F G 7. Isolate Crude Product (Dry & Concentrate) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: General experimental workflow for SNAr.

Conclusion

The is a nuanced process where the choice of methodology directly governs the site of reaction. For the selective functionalization of the C-Br bond, particularly for C-N bond formation, the palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent strategy, offering high yields and excellent selectivity under relatively mild conditions. Conversely, targeting the C-Cl bond via a classical SNAr mechanism is more challenging due to the deactivating nature of the methoxy substituents and typically requires forcing conditions, which may compromise yield and selectivity. A thorough understanding of the underlying mechanistic principles is therefore essential for researchers to strategically and successfully functionalize this valuable synthetic intermediate.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Benchchem.
  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. (2000). Journal of the American Chemical Society.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014). Organic Letters.
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • Nucleophilic Aromatic Substitution. NPTEL.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). MIT Open Access Articles.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Nucleophilic Aromatic Substitution Guide. Scribd.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (2019). YouTube.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis. Benchchem.
  • Nucleophilic aromatic substitution. Lumen Learning.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The substrate 5-Bromo-1-chloro-2,3-dimethoxybenzene presents a classic problem in cross-coupling chemistry: achieving chemoselectivity between two halogen sites (Br vs. Cl) on an electron-rich arene ring.

  • Chemoselectivity: The primary objective is to couple the amine exclusively at the C-5 position (C-Br) while leaving the C-1 position (C-Cl) intact. This C-Cl handle is critical for downstream diversification (e.g., subsequent Suzuki coupling or lithiation).

  • Electronic Deactivation: The 2,3-dimethoxy pattern (veratrole core) is electron-donating. Specifically, the methoxy group at C-2 is para to the bromine at C-5. This donation increases electron density at the C-Br bond, rendering oxidative addition by Palladium slower compared to electron-deficient systems.

  • Steric Environment: The C-5 position is flanked by protons, making it sterically accessible. However, the C-1 chloro position is flanked by a methoxy group, adding steric protection that further enhances the desired selectivity for Br.

Strategic Retrosynthesis

This scaffold is a high-value intermediate often found in the synthesis of isoquinoline alkaloids and kinase inhibitors . The ability to install an amine at C-5 allows for the construction of core pharmacophores while preserving the C-1 chloride for late-stage elaboration.

Part 2: Critical Parameter Analysis

To ensure reproducibility and high yields, the following parameters have been optimized based on the electronic nature of the substrate.

ParameterRecommendationScientific Rationale
Catalyst Precursor Pd(OAc)₂ or Pd-G3/G4 Precatalysts Pd(OAc)₂ is cost-effective for scale. Buchwald G3/G4 precatalysts ensure rapid initiation without an induction period, crucial for deactivated substrates.
Ligand Class Dialkylbiarylphosphines Ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines) are electron-rich and bulky. They facilitate oxidative addition into the electron-rich C-Br bond and promote reductive elimination.
Base NaOtBu or LHMDS NaOtBu is standard.[1] LHMDS is preferred if the substrate contains base-sensitive groups or if "matched" pKa requires a milder base to prevent side reactions.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often suppress hydrodehalogenation (a common side reaction in electron-rich aryl halides).
Temperature 80°C – 100°C Sufficient thermal energy is required to overcome the activation barrier of oxidative addition caused by the electron-donating methoxy groups.

Part 3: Visualization of Reaction Logic

Chemoselectivity & Pathway

The following diagram illustrates the competing sites and the thermodynamic preference for the C-Br bond.

ReactionLogic Substrate 5-Bromo-1-chloro- 2,3-dimethoxybenzene OxAdd_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Substrate->OxAdd_Br Preferred Path (Weak C-Br Bond) OxAdd_Cl Oxidative Addition (C-Cl) SLOW (Thermodynamic Barrier) Substrate->OxAdd_Cl Disfavored (Strong C-Cl Bond) Pd0 L-Pd(0) Active Catalyst Pd0->OxAdd_Br Product 5-Amino-1-chloro- 2,3-dimethoxybenzene OxAdd_Br->Product + Amine / Base Reductive Elimination

Caption: Kinetic preference for C-Br insertion over C-Cl allows for high chemoselectivity.

Part 4: Detailed Experimental Protocols

Method A: Coupling with Secondary Amines (e.g., Morpholine, Piperidine)

Best for: Robust amines, standard library synthesis.

Reagents:

  • Substrate: 1.0 equiv (e.g., 500 mg)

  • Amine: 1.2 equiv[2][3]

  • Pd(OAc)₂: 2 mol%

  • RuPhos: 4 mol%

  • NaOtBu: 1.4 equiv[4]

  • Toluene: 0.2 M concentration (relative to substrate)

Procedure:

  • Catalyst Activation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Add 1 mL of anhydrous Toluene and stir at ambient temperature for 5 minutes. The solution should turn a rich orange/red color, indicating ligation.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and NaOtBu (1.4 equiv) to the vial.

  • Amine Addition: Add the secondary amine (1.2 equiv). If the amine is a solid, add it with the base.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 85°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the starting bromide (RT ~ 4.5 min) and appearance of the product. The chloride peak (from potential double addition) should be absent.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Coupling with Primary Amines & Anilines

Best for: Sterically hindered primary amines or electron-poor anilines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[2][3]

  • Catalyst: BrettPhos Pd G3 (2–4 mol%)

  • Base: LHMDS (2.0 equiv, 1.0 M in THF) or NaOtBu

  • Solvent: 1,4-Dioxane[3]

Procedure:

  • Setup: Charge a dried Schlenk tube with BrettPhos Pd G3 precatalyst (2 mol%) and the aryl bromide (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).[4]

  • Solvent/Amine: Add anhydrous Dioxane via syringe, followed by the primary amine (1.2 equiv).

  • Base Addition: Dropwise add LHMDS solution (2.0 equiv) at room temperature.

    • Note: LHMDS is milder and soluble, often preventing the "gumming up" seen with NaOtBu in dioxane.

  • Heating: Heat to 90°C for 2–6 hours.

  • Quench: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

Part 5: Troubleshooting & Optimization Guide

If yields are low or side products appear, consult this decision tree.

Troubleshooting Problem Issue Detected LowConv Low Conversion (SM remains) Problem->LowConv Dehal Hydrodehalogenation (Br replaced by H) Problem->Dehal ClCoupling Loss of Cl Selectivity (Double addition) Problem->ClCoupling Sol1 Increase Temp to 110°C Switch to XPhos LowConv->Sol1 Activation Barrier Sol2 Use Non-Polar Solvent (Toluene) Strictly Anhydrous Dehal->Sol2 Protodemetallation Sol3 Reduce Temp to 60°C Reduce Catalyst Loading ClCoupling->Sol3 Kinetic Control

Caption: Optimization logic for common Buchwald-Hartwig failure modes.

Specific Notes for 5-Bromo-1-chloro-2,3-dimethoxybenzene:
  • The "Veratrole Effect": The electron-rich nature of the ring stabilizes the Pd(II) intermediate after oxidative addition. If the reaction stalls, do not add more base. Instead, switch to a ligand with a larger bite angle (like Xantphos) or a bulkier monophosphine (tBuBrettPhos) to encourage reductive elimination.

  • Chloride Stability: If you observe coupling at the Cl position (rare), lower the temperature to 60°C and switch to BrettPhos , which is highly selective for Br in the presence of Cl.

Part 6: Safety & Handling

  • Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite filtration and silica chromatography. Scavenger resins (e.g., SiliaMetS® Thiol) are recommended for pharmaceutical intermediates (Target < 10 ppm).

  • Base Handling: NaOtBu is moisture sensitive. Store in a desiccator. LHMDS is pyrophoric in high concentrations; handle under inert gas.

Part 7: References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships.[4][7][10][11][12] Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection (BrettPhos): Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1759. (Describes ligand design principles applicable here). Link

  • Chemoselectivity (Br vs Cl): Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates: Standard Conditions and the Scope of the Reaction. The Journal of Organic Chemistry, 65(4), 1158–1174. Link

  • Precatalyst Technology: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Application Notes and Protocols: Regioselective Lithiation and Functionalization of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-1-chloro-2,3-dimethoxybenzene is a versatile, polysubstituted aromatic compound of significant interest to researchers in organic synthesis and drug development. Its strategic array of functional groups—a bromine atom, a chlorine atom, and two methoxy groups—provides multiple handles for selective chemical transformations. This allows for the controlled introduction of various functionalities, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.

The methoxy groups, in particular, play a crucial role in directing regioselectivity during electrophilic aromatic substitution reactions. Specifically, they act as powerful directing groups in a class of reactions known as directed ortho-metalation (DoM).[1] This application note provides a detailed guide to the lithiation and subsequent functionalization of 5-Bromo-1-chloro-2,3-dimethoxybenzene, with a focus on achieving high regioselectivity. We will delve into the underlying mechanistic principles, provide step-by-step protocols, and present data to guide synthetic chemists in leveraging this powerful synthetic strategy.

Scientific Principles: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic tool that allows for the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[1] In the case of 5-Bromo-1-chloro-2,3-dimethoxybenzene, the methoxy groups serve as excellent DMGs. The reaction proceeds through the coordination of an organolithium reagent, typically n-butyllithium (n-BuLi), to the oxygen atom of one of the methoxy groups. This coordination brings the strongly basic alkyl group of the organolithium in close proximity to the ortho proton, facilitating its abstraction and the formation of an aryllithium intermediate.[1][2]

The regioselectivity of the lithiation is determined by the relative directing ability of the substituents on the aromatic ring. Methoxy groups are strong directing groups, and in this molecule, they work in concert to direct the lithiation to the C4 position, which is ortho to the C3-methoxy group and meta to the C2-methoxy group. The chloro and bromo substituents are generally weaker directing groups compared to methoxy groups in DoM reactions.

Experimental Protocols

PART 1: Regioselective Lithiation of 5-Bromo-1-chloro-2,3-dimethoxybenzene

This protocol describes the generation of the key aryllithium intermediate at the C4 position.

Materials:

  • 5-Bromo-1-chloro-2,3-dimethoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dry ice (solid CO2)

  • Acetone

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon/nitrogen inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The addition should take approximately 15-20 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate is typically rapid at this temperature.

Workflow for Lithiation:

Lithiation_Workflow A Dissolve Substrate in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Stir for 1-2 h C->D E Aryllithium Intermediate D->E

Caption: Workflow for the regioselective lithiation of 5-Bromo-1-chloro-2,3-dimethoxybenzene.

PART 2: Functionalization of the Aryllithium Intermediate

The generated aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C4 position. Below are protocols for common functionalization reactions.

This protocol introduces a carboxylic acid group.

Reagents:

  • Dry ice (solid CO2)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Quenching: While maintaining the reaction at -78 °C, carefully add an excess of crushed dry ice to the aryllithium solution.

  • Warming: Allow the reaction mixture to slowly warm to room temperature.

  • Acidification: Quench the reaction with 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

This protocol introduces a formyl (aldehyde) group.

Reagents:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Quenching: At -78 °C, add anhydrous DMF (1.2 equivalents) to the aryllithium solution.

  • Warming: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis: Quench the reaction with 1 M HCl.

  • Extraction and Work-up: Follow the extraction and work-up procedure described in Protocol 2A.

This protocol introduces an iodine atom, which can be a versatile handle for further cross-coupling reactions.

Reagents:

  • Iodine (I2) in anhydrous THF

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

Procedure:

  • Quenching: At -78 °C, add a solution of iodine (1.2 equivalents) in anhydrous THF to the aryllithium solution.

  • Warming: Allow the reaction to warm to room temperature.

  • Work-up: Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Follow the extraction and work-up procedure described in Protocol 2A.

Reaction Mechanism Overview:

Reaction_Mechanism Substrate 5-Bromo-1-chloro-2,3-dimethoxybenzene Br Cl OMe OMe Lithiation Aryllithium Intermediate Br Cl OMe OMe Li Substrate->Lithiation n-BuLi, THF, -78 °C Product Functionalized Product Br Cl OMe OMe E Lithiation->Product 1. Electrophile 2. Work-up Electrophile Electrophile (E+)

Caption: General reaction scheme for the lithiation and functionalization of 5-Bromo-1-chloro-2,3-dimethoxybenzene.

Data Summary

The following table summarizes the expected products and typical yields for the functionalization of 5-Bromo-1-chloro-2,3-dimethoxybenzene with various electrophiles.

ElectrophileReagentProduct Functional GroupExpected Yield (%)
Carbon DioxideCO₂ (dry ice)-COOH85-95
N,N-DimethylformamideDMF-CHO70-85
IodineI₂-I80-90
Trimethylsilyl chlorideTMSCl-Si(CH₃)₃90-98
BenzaldehydePhCHO-CH(OH)Ph75-85

Yields are approximate and may vary depending on reaction scale and purity of reagents.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The high regioselectivity of the lithiation can be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy of the purified products. The characteristic shifts of the aromatic protons and carbons will confirm the position of the newly introduced functional group. For instance, in the ¹H NMR spectrum of the carboxylated product, the absence of the proton at the C4 position and the appearance of a new carboxylic acid proton signal will be indicative of a successful and regioselective reaction. Further confirmation can be obtained through 2D NMR techniques (e.g., HMBC, NOESY) or by single-crystal X-ray diffraction if suitable crystals can be obtained.

Conclusion

The directed ortho-metalation of 5-Bromo-1-chloro-2,3-dimethoxybenzene provides a reliable and highly regioselective method for the introduction of a variety of functional groups at the C4 position. The protocols outlined in this application note offer a robust starting point for researchers and drug development professionals to synthesize novel and complex molecules. By understanding the underlying principles of DoM and carefully controlling the reaction conditions, chemists can effectively utilize this versatile building block in their synthetic endeavors.

References

  • Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation. J. Am. Chem. Soc.1939 , 61 (1), 109–112. [Link]

  • Wittig, G.; Fuhrmann, G. Über das Verhalten von Methoxy‐aromaten gegen Phenyl‐lithium. Ber. Dtsch. Chem. Ges. B1940 , 73 (11), 1197–1210. [Link]

  • Clayden, J.; Organolithiums: Selectivity for Synthesis. Pergamon, 2002 . [Link]

  • Schlosser, M. Superbases for Organic Synthesis. In Modern Organo-Fluorine Chemistry; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2000 ; Vol. 206. [Link]

Sources

preparation of biaryl compounds using 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Synthesis of Biaryl Scaffolds using 5-Bromo-1-chloro-2,3-dimethoxybenzene

Executive Summary

This application note details the protocol for utilizing 5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS: 162607-18-3) as a high-value "linchpin" intermediate in the synthesis of non-symmetrical biaryl and terphenyl compounds.

The core utility of this scaffold lies in the distinct reactivity differential between the C-5 bromine and the C-1 chlorine atoms. This guide provides a validated method for site-selective Suzuki-Miyaura cross-coupling , enabling researchers to functionalize the C-5 position exclusively while preserving the C-1 chloride for subsequent elaboration. This orthogonal reactivity is critical for the synthesis of complex natural products (e.g., lignans) and poly-substituted pharmaceutical candidates.

Reactivity Profile & Mechanistic Insight

Successful utilization of this building block requires understanding the electronic and steric environment of the benzene ring.

  • Electronic Effects: The two methoxy groups at positions C-2 and C-3 are strong electron-donating groups (EDGs). This increases the electron density of the arene, generally making oxidative addition of Palladium(0) slower compared to electron-deficient rings. However, the bond dissociation energy (BDE) difference between C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol) remains the dominant factor.

  • Steric Steering: The C-1 chlorine is ortho to the C-2 methoxy group. This steric crowding creates a kinetic barrier that further suppresses reactivity at the C-1 position during the initial coupling. Conversely, the C-5 bromine is relatively unhindered, ensuring high regioselectivity.

Chemo-Selectivity Hierarchy:

  • C-5 Bromine: High reactivity (Fast Oxidative Addition).

  • C-1 Chlorine: Low reactivity (Requires specialized ligands/forcing conditions).

Experimental Workflow Visualization

The following diagram illustrates the sequential functionalization strategy, highlighting the site-selective pathway.

BiarylSynthesis cluster_conditions Reaction Parameters Start 5-Bromo-1-chloro- 2,3-dimethoxybenzene Intermediate Intermediate Biaryl (C-1 Chloride Intact) Start->Intermediate Step 1: Site-Selective Suzuki Coupling (C-5) Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Intermediate Catalyst1 Pd(dppf)Cl2 Standard Conditions Catalyst1->Intermediate Final Terphenyl / Functionalized Biaryl Intermediate->Final Step 2: Chloride Activation (Optional) Catalyst2 Pd-XPhos G3 Forcing Conditions Catalyst2->Final Cond1 Temp: 80°C Base: K2CO3

Figure 1: Sequential cross-coupling workflow demonstrating the orthogonal reactivity of the halogen handles.

Detailed Protocol: Site-Selective Biaryl Synthesis

This protocol targets the synthesis of a biaryl intermediate via coupling at the C-5 position.

Materials & Reagents
  • Substrate: 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1]·CH₂Cl₂) (3–5 mol%).

    • Rationale: Pd(dppf)Cl₂ is a robust catalyst that minimizes dehalogenation side reactions and is sufficiently active for aryl bromides but sluggish for sterically hindered aryl chlorides, enhancing selectivity.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Note: The addition of water is crucial for the transmetalation step involving boronic acids.

Step-by-Step Procedure
  • Setup: Oven-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging: Add 5-Bromo-1-chloro-2,3-dimethoxybenzene (251 mg, 1.0 mmol), the desired Aryl Boronic Acid (1.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Cap the vessel and purge with inert gas (N₂/Ar) for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive gas flow) and add Pd(dppf)Cl₂ (25 mg, ~3 mol%). Reseal immediately and purge for another 2 minutes.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously.

    • Monitoring: Check reaction progress via TLC or LC-MS after 2 hours. The bromide should be consumed, while the chloride remains intact.

    • Duration: Typically 2–6 hours depending on the boronic acid sterics.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Advanced Protocol: Activation of the C-1 Chloride

If the goal is to synthesize a terphenyl or introduce a second functional group, the C-1 chloride (now part of a biaryl system) must be activated. Due to the electron-rich nature of the ring and the ortho-methoxy steric hindrance, standard catalysts often fail.

  • Recommended Catalyst System: Pd-XPhos G3 or Pd(OAc)₂ / SPhos .

  • Rationale: These bulky, electron-rich Buchwald ligands facilitate oxidative addition into the challenging, electron-rich Aryl-Cl bond.

Conditions Table
ParameterStep 1 (Br-Selective)Step 2 (Cl-Activation)
Active Site C-5 (Bromine)C-1 (Chlorine)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd-XPhos G3 or Pd(OAc)₂/SPhos
Temperature 70–80°C100–110°C (Reflux)
Solvent Dioxane/Water or DME/WaterToluene or Xylene (Anhydrous)
Base K₂CO₃ or Na₂CO₃K₃PO₄ or Cs₂CO₃
Typical Yield 85–95%60–80%

Troubleshooting & Optimization

  • Issue: Protodehalogenation (Loss of Br/Cl without coupling).

    • Cause: Often occurs if the reaction is overheated or if the boronic acid is wet/impure.

    • Solution: Switch to anhydrous THF/Water mixtures and lower temperature to 60°C. Ensure thorough degassing to remove Oxygen.

  • Issue: Poor Conversion of the Chloride (Step 2).

    • Cause: The electron-rich dimethoxy motif deactivates the ring.

    • Solution: Switch to a "pre-milled" catalyst system like Pd-PEPPSI-IPr , which utilizes N-heterocyclic carbenes (NHCs) for enhanced stability and activity on electron-rich substrates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Han, F. S. (2013). Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Dihaloarenes. Chemical Society Reviews, 42(12), 5270-5298.

  • BenchChem. (2025).[2][3] Reactivity Comparison: Bromo- vs. Chloro-Substituents in Cross-Coupling. BenchChem Application Notes.

Sources

Application Note: Solubility Profile of 5-Bromo-1-chloro-2,3-dimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to understanding and determining the solubility of 5-Bromo-1-chloro-2,3-dimethoxybenzene. Due to the absence of specific published solubility data for this compound, this note presents an estimated solubility profile based on established chemical principles and the behavior of analogous structures. A detailed experimental protocol for accurately determining the solubility of this compound in various organic solvents is also provided, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of Solubility in Synthesis and Discovery

5-Bromo-1-chloro-2,3-dimethoxybenzene is a halogenated aromatic ether, a class of compounds frequently utilized as building blocks in organic synthesis and medicinal chemistry. The precise arrangement of bromo, chloro, and dimethoxy substituents on the benzene ring imparts specific physicochemical properties that are crucial for its reactivity and potential applications. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, purification processes (such as crystallization and chromatography), and formulation development. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and can be a significant hurdle in the development of pharmaceutical agents. This guide provides a foundational understanding of the expected solubility of 5-Bromo-1-chloro-2,3-dimethoxybenzene and a robust protocol for its empirical determination.

Physicochemical Properties and Estimated Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] 5-Bromo-1-chloro-2,3-dimethoxybenzene possesses a moderately polar character due to the presence of electronegative halogen atoms (bromine and chlorine) and the ether linkages of the methoxy groups.[2] However, the bulky, non-polar benzene ring constitutes a significant portion of the molecule. Therefore, its solubility is expected to be highest in solvents of intermediate polarity and lower in highly polar or very non-polar solvents.

Based on these principles and data from analogous halo- and methoxy-substituted benzenes, the following table presents an estimated solubility profile for 5-Bromo-1-chloro-2,3-dimethoxybenzene at ambient temperature (approximately 20-25°C).[3][4]

Table 1: Estimated Solubility of 5-Bromo-1-chloro-2,3-dimethoxybenzene in Common Organic Solvents

SolventSolvent TypeEstimated SolubilityRationale for Estimation
Dichloromethane (DCM)ChlorinatedVery SolubleThe polar C-Cl bonds in DCM can interact favorably with the polar groups of the solute.
ChloroformChlorinatedVery SolubleSimilar to DCM, chloroform is an excellent solvent for many organic compounds of moderate polarity.[3]
Tetrahydrofuran (THF)EtherSolubleThe ether functionality of THF can engage in dipole-dipole interactions with the methoxy groups of the solute.
Ethyl AcetateEsterSolubleAs a moderately polar aprotic solvent, it is expected to effectively solvate the compound.[1]
AcetoneKetoneSolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
AcetonitrileNitrileModerately SolubleA polar aprotic solvent, but its high polarity may be less compatible with the non-polar regions of the solute.
MethanolPolar ProticSparingly SolubleThe hydrogen-bonding network of methanol is not readily disrupted by the solute, which cannot act as a hydrogen bond donor.[3]
EthanolPolar ProticSparingly SolubleSimilar to methanol, the energetic cost of breaking the solvent's hydrogen bonds is not sufficiently compensated.[3]
TolueneAromatic HydrocarbonModerately SolubleThe aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking.
HexanesNon-polar HydrocarbonSparingly SolubleThe large difference in polarity between the solute and the non-polar solvent limits solubility.[1]
Diethyl EtherEtherSolubleSimilar to THF, the ether functionality promotes solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful polar aprotic solvent, though the non-polar character of the solute may limit very high solubility.

Disclaimer: The data in Table 1 are estimations based on chemical principles and have not been empirically determined. Researchers must experimentally verify the solubility for their specific conditions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[1]

Materials and Equipment
  • 5-Bromo-1-chloro-2,3-dimethoxybenzene (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 5-Bromo-1-chloro-2,3-dimethoxybenzene to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Record the initial mass of the compound.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[1]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.[1]

    • Dilute the filtered solution with a suitable mobile phase (for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of 5-Bromo-1-chloro-2,3-dimethoxybenzene of known concentrations to ensure accurate quantification.[1]

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the concentration determined by HPLC and accounting for the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Seal vial sep1 Centrifuge to pellet excess solid equil1->sep1 Achieve Equilibrium sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant1 Dilute filtrate to known volume sep2->quant1 Collect clear filtrate quant2 Analyze by validated HPLC method quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 report Report Solubility (mg/mL or mol/L) quant3->report

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Always consult the SDS for the specific organic solvents being used, as they may have their own unique hazards.

Conclusion

This application note provides a foundational guide to the solubility of 5-Bromo-1-chloro-2,3-dimethoxybenzene. While an estimated solubility profile is presented based on established chemical principles, it is imperative for researchers to perform empirical solubility testing to obtain accurate data for their specific applications. The detailed shake-flask protocol provided herein offers a robust and reliable method for achieving this. A thorough understanding of solubility is a critical first step in the successful application of this compound in research and development.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Lamar University. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • Sousa, H. C. de, et al. (2014). Solubility of Hydrofluorocarbons in Halobenzene Solvents. Journal of Chemical & Engineering Data, 59(10), 3074–3081. [Link]

  • PubChem. (n.d.). 5-Bromo-1-chloro-2,3-difluorobenzene. Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]

  • University of Calgary. (n.d.). Organic halides. Retrieved from [Link]

  • American Elements. (n.d.). 1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene. Retrieved from [Link]

  • Yalkowsky, S. H., Orr, R. J., & Valvani, S. C. (1979). Solubility and Partitioning. 3. The Solubility of Halobenzenes in Water. Industrial & Engineering Chemistry Fundamentals, 18(4), 351–353. [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trimethoxybenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical purification workflows for 5-Bromo-1-chloro-2,3-dimethoxybenzene (CAS 1881332-60-0). This compound is a highly valued building block, utilized extensively in Suzuki coupling reactions for the synthesis of methoxylated polychlorinated biphenyls (MeO-PCBs) [1].

Because its synthesis relies on the nucleophilic aromatic substitution (


) of fluoroarenes with sodium methoxide in N,N-dimethylformamide (DMF), the crude post-reaction matrix is heavily contaminated with polar solvents, inorganic salts, and partially reacted mono-methoxylated intermediates. This guide provides a self-validating, step-by-step purification protocol grounded in mechanistic causality, alongside a targeted troubleshooting FAQ to ensure high-yield recovery of the pure product.
Quantitative Data & Chromatographic Specifications

Before initiating purification, it is critical to establish the baseline physicochemical parameters of the target compound. These metrics serve as your self-validating checkpoints throughout the workflow.

ParameterValueRationale / Significance
CAS Number 1881332-60-0Unique chemical identifier for procurement and safety tracking.
Physical State Colorless oilVisual indicator of high purity post-chromatography. Discoloration indicates impurities.
Retention Factor (

)
0.52Measured in Hexane/EtOAc (19:1 v/v) on silica TLC [1].
Stationary Phase Silica gel (100-200 mesh)Optimal particle size for gravity or low-pressure flash chromatography [1].
Extraction Solvent HexaneMaximizes recovery of the hydrophobic product while excluding polar DMF [1].
Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Fluoroarene + NaOMe in DMF) Quench Aqueous Quench (Add Cold H2O) Start->Quench Neutralize & precipitate Extract Liquid-Liquid Extraction (Hexane x 3) Quench->Extract Phase separation Wash Brine Wash & Drying (Sat. NaCl, Anhydrous Na2SO4) Extract->Wash Remove residual DMF Concentrate Vacuum Concentration (Rotary Evaporator < 30°C) Wash->Concentrate Remove solvent Chromatography Silica Gel Flash Chromatography (Eluent: Hexane to 19:1 Hexane/EtOAc) Concentrate->Chromatography Load crude oil Pure Pure 5-Bromo-1-chloro- 2,3-dimethoxybenzene (Colorless Oil, Rf = 0.52) Chromatography->Pure Isolate target fractions

Figure 1: Step-by-step purification workflow for 5-Bromo-1-chloro-2,3-dimethoxybenzene.

Standard Operating Procedure (SOP): Isolation & Purification

Do not merely execute these steps; understand the chemical forces driving them. This protocol is designed for a standard 1 mmol scale reaction [1].

Phase 1: Reaction Quenching & Phase Separation

  • Protocol: Upon completion of the

    
     reaction (typically 3 hours at 110 °C), cool the vessel to room temperature. Quench the reaction by adding 5 mL of cold deionized water.
    
  • Mechanistic Causality: The addition of cold water serves a dual purpose. Kinetically, it immediately neutralizes any unreacted sodium methoxide, arresting the reaction and preventing side-product formation. Thermodynamically, it drastically increases the polarity of the continuous phase (DMF/Water), which forces the highly hydrophobic 5-bromo-1-chloro-2,3-dimethoxybenzene out of solution, priming the system for extraction.

Phase 2: Liquid-Liquid Extraction

  • Protocol: Extract the aqueous mixture sequentially with hexane (e.g., 4 mL, 4 mL, and 2 mL).

  • Mechanistic Causality: Hexane is selected over ethyl acetate or dichloromethane due to its extreme non-polarity. It selectively partitions the target dimethoxybenzene while completely rejecting the polar DMF and inorganic salts. The sequential extraction follows the Nernst distribution law, ensuring >95% quantitative recovery across three washes rather than a single large-volume extraction.

Phase 3: Aqueous Washing & Desiccation

  • Protocol: Wash the combined hexane extracts with 5 mL of saturated NaCl solution (brine), then dry the organic layer over anhydrous sodium sulfate (

    
    ).
    
  • Mechanistic Causality: Brine maximizes the ionic strength of the aqueous phase ("salting out"), which breaks micro-emulsions and strips any residual trace DMF from the organic layer. Anhydrous

    
     is then used to sequester trace water. Removing water is critical; moisture will deactivate the silica gel in the subsequent chromatography step, leading to band broadening and poor resolution.
    

Phase 4: Concentration & Flash Chromatography

  • Protocol: Decant the dried organic layer and remove the hexane under reduced pressure (rotary evaporation at <30 °C). Purify the resulting residue via silica gel flash chromatography (100-200 mesh), using 100% hexane or a slight gradient up to Hexane/EtOAc (19:1).

  • Mechanistic Causality: The target compound elutes with an

    
     of 0.52 in 19:1 Hexane/EtOAc [1]. Using a low-polarity eluent ensures that the target compound separates cleanly from more polar, partially methoxylated intermediates. The 100-200 mesh silica provides the optimal theoretical plate count for gravity or low-pressure flash systems, yielding the pure product as a colorless oil.
    
Troubleshooting Guide & FAQs

Q1: My product co-elutes with a mono-methoxylated intermediate on the column. How can I improve resolution? A1: Co-elution typically occurs when the eluent is too polar or the column is overloaded. Solution: Start your column with 100% hexane rather than the 19:1 Hexane/EtOAc mixture. The mono-methoxylated intermediate has a slightly different dipole moment. An isocratic elution with pure hexane maximizes the interaction time with the silica stationary phase, exploiting minor polarity differences. Ensure your crude loading does not exceed 1-2% of the silica mass.

Q2: I am forming a stubborn emulsion during the hexane/water extraction. What is the cause and remedy? A2: Emulsions in this workflow are usually caused by residual DMF acting as a surfactant between the aqueous and organic layers, or by fine particulate matter (e.g., precipitated inorganic salts). Solution: Do not shake the separatory funnel too vigorously on the first extraction. If an emulsion forms, add additional saturated brine solution to increase the aqueous phase's ionic strength, which forces the non-polar hexane out. Alternatively, filtering the biphasic mixture through a thin pad of Celite can mechanically break the emulsion.

Q3: The isolated product is a yellow oil instead of a colorless oil. Is it degraded? A3: A yellow tint indicates the presence of trace oxidative byproducts or residual bromine-containing impurities. Solution: The product itself is a stable colorless oil [1]. Discoloration often means the chromatography fraction collection was too broad. Re-run the TLC of your fractions. If the impurity is highly non-polar, it may have co-eluted at the solvent front. A secondary purification passing the oil through a short plug of silica with pure hexane, or treating the organic extract with activated charcoal prior to concentration, will remove these chromophores.

Q4: Yields are consistently lower than the literature benchmark of 74%. Where is the loss occurring? A4: Losses typically occur at two stages: incomplete extraction or volatilization. Solution: First, verify extraction efficiency by running a GC-FID analysis of the aqueous layer using an internal standard (e.g., diethylene glycol di-n-butyl ether) [1]. Second, because 5-bromo-1-chloro-2,3-dimethoxybenzene has a relatively low molecular weight (251.50 g/mol ), it can be semi-volatile under high vacuum. Maintain the rotary evaporator bath temperature below 30 °C and avoid leaving the pure oil on the high-vacuum pump for extended periods.

Troubleshooting Logic Tree

TroubleshootingTree Issue Issue Detected: Low Yield or Impure Product Check Diagnostic Step: Check TLC & Aqueous Phase Issue->Check Coelution Symptom: Co-elution on TLC Check->Coelution Emulsion Symptom: Emulsion during Extraction Check->Emulsion Loss Symptom: Low Mass Recovery Check->Loss Sol1 Action: Use 100% Hexane Isocratic Elution Coelution->Sol1 Resolve polarity Sol2 Action: Add Sat. NaCl or Filter via Celite Emulsion->Sol2 Break emulsion Sol3 Action: Keep Rotovap Bath < 30°C Loss->Sol3 Prevent volatilization

Figure 2: Logical troubleshooting decision tree for common purification bottlenecks.

References
  • Lehmler, H. J., et al. "SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES." National Institutes of Health (NIH) / PMC.

Technical Support Center: Suzuki Coupling with Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, when moving from simple aryl halides to sterically encumbered substrates, such as di- or tri-ortho-substituted aryl bromides, researchers often face a dramatic drop in efficiency. These "difficult couplings" are a significant hurdle in the synthesis of complex molecules in pharmaceuticals and materials science.[2]

Steric hindrance impedes key steps of the catalytic cycle. The bulky substituents near the reaction center can slow down the initial oxidative addition of the aryl bromide to the palladium(0) catalyst and the final reductive elimination step that forms the product.[3][4] This sluggishness not only leads to low yields but also opens the door to competing side reactions, such as dehalogenation and homocoupling.[5][6]

This guide provides a structured, in-depth approach to troubleshooting these challenging reactions. It moves beyond simple procedural lists to explain the chemical reasoning behind each strategic choice, empowering you to diagnose issues and rationally design successful coupling conditions.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific experimental failures in a question-and-answer format.

Issue 1: Low to No Yield with Unreacted Starting Material

Q: My reaction with a di-ortho-substituted aryl bromide and a neopentyl boronic acid is not working. I'm using Pd(PPh₃)₄ and K₂CO₃ in aqueous DME, but I only recover my starting materials. What is the most likely point of failure?

A: The most probable cause is an inadequate catalyst system. The combination of a sterically demanding aryl bromide and a bulky boronic acid requires a highly active catalyst to overcome the significant steric barriers.

  • Underlying Cause: Insufficient Catalyst Activity. The PPh₃ (triphenylphosphine) ligand is not electron-rich enough or sterically bulky enough to promote the challenging oxidative addition and reductive elimination steps required for hindered substrates.[7] While suitable for many standard couplings, it fails when steric congestion is high.

  • Immediate Solution: Upgrade Your Ligand. The single most impactful change is to switch to a specialized ligand designed for difficult couplings. Your first line of defense should be bulky, electron-rich dialkylbiaryl phosphines (often called "Buchwald ligands").[1][8]

    • Recommended Ligands: SPhos , XPhos , and RuPhos are excellent starting points. These ligands create a more electron-rich, sterically demanding coordination sphere around the palladium, which accelerates both the oxidative addition and the crucial reductive elimination step.[8]

    • Alternative Class: N-Heterocyclic Carbene (NHC) ligands are also extremely powerful for these transformations due to their strong σ-donating properties.[9][10]

  • Actionable Plan:

    • Catalyst Source: Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd-ligand complex (e.g., XPhos Pd G3).

    • Ligand:Pd Ratio: For monodentate ligands like SPhos or XPhos, a 2:1 ligand-to-palladium ratio is typically optimal.

    • Next Step: If a ligand change is insufficient, proceed to optimize the base and solvent.

Q: I've switched to an XPhos-based catalyst system, and my yield has improved to 25%, but the reaction has stalled. How can I drive it to completion?

A: A stalled reaction, even with an advanced ligand, points towards suboptimal reaction parameters, most commonly the base or temperature. The role of the base is to activate the boronic acid by forming a more nucleophilic boronate 'ate' complex, a critical step for transmetalation.[11][12][13]

  • Optimize the Base: For hindered couplings, a stronger base is often required to facilitate the transmetalation step.[14]

    • Weaker Bases (likely insufficient): Na₂CO₃, K₂CO₃.

    • Stronger Bases (recommended for screening): K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), or K-Ot-Bu (potassium tert-butoxide).[10] K₃PO₄ is often an excellent choice as it is strong enough to promote the reaction without causing excessive side reactions.[5]

  • Adjust Solvent and Temperature:

    • Solvent: Aprotic solvents are generally preferred. Dioxane , toluene , or THF are standard choices.[5][10] The solubility of the base is crucial; K₃PO₄, for instance, has very low solubility in anhydrous toluene but can be effective as a fine powder or with a phase-transfer catalyst. The addition of a small amount of water can sometimes be beneficial for dissolving the base, but it can also promote side reactions.[7][15]

    • Temperature: Sterically hindered reactions often require more thermal energy. If you are running the reaction at 80 °C, incrementally increasing the temperature to 100-110 °C can significantly improve the rate.[16] However, be aware that excessively high temperatures can increase the rate of catalyst decomposition and dehalogenation.[5]

G start Low/No Yield check_catalyst Is the catalyst system optimized for hindered substrates? (e.g., Buchwald Ligand, NHC) start->check_catalyst upgrade_ligand ACTION: Switch to SPhos, XPhos, or a suitable NHC ligand. check_catalyst->upgrade_ligand No check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes upgrade_ligand->check_base upgrade_base ACTION: Screen stronger bases like K₃PO₄ or Cs₂CO₃. check_base->upgrade_base No check_conditions Are temperature and solvent optimized? check_base->check_conditions Yes upgrade_base->check_conditions optimize_conditions ACTION: Increase temperature incrementally. Screen aprotic solvents (Dioxane, Toluene). check_conditions->optimize_conditions No success Reaction Optimized check_conditions->success Yes optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Significant Byproducts

Q: My main isolated product is the arene from the dehalogenation of my aryl bromide starting material. How can I suppress this side reaction?

A: Dehalogenation is a reductive process that competes with the desired cross-coupling. It is often promoted by conditions that are too harsh or by the presence of hydride sources.[5]

  • Re-evaluate Your Base and Solvent:

    • Strongly basic alkoxides (like NaOtBu or KOtBu) in the presence of trace water or alcohols can generate hydroxide, which can facilitate dehalogenation. Consider switching to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ .[5]

    • Protic solvents, especially alcohols, can act as hydride sources. If you are using an alcohol or an aqueous solvent system, switch to a rigorously dried aprotic solvent like dioxane or toluene .[5]

  • Lower the Reaction Temperature: High temperatures can accelerate dehalogenation. Try running the reaction at the lowest possible temperature that still allows for reasonable conversion of the starting material. It's better to have a slower, cleaner reaction than a fast, messy one.

  • Use a More Efficient Ligand: A highly active ligand (like SPhos or XPhos ) can accelerate the rate of the desired Suzuki coupling pathway. If the cross-coupling is significantly faster than the competing dehalogenation, the byproduct formation will be minimized.

Q: I am observing a significant amount of a symmetrical biaryl, which appears to be the homocoupling product of my boronic acid. What causes this and how can it be prevented?

A: Homocoupling is the palladium-catalyzed oxidative coupling of two boronic acid molecules. The most common culprit is the presence of oxygen.[6]

  • Improve Degassing Technique: Oxygen can intercept the catalytic cycle and promote homocoupling. Ensure your solvent and reaction headspace are thoroughly deoxygenated.

    • Method: Perform at least three cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).

    • Solvent Preparation: Use solvents that have been sparged with an inert gas for at least 30 minutes prior to use.

  • Use a Pd(0) Source Directly: When using a Pd(II) precatalyst like Pd(OAc)₂, an in-situ reduction to the active Pd(0) species is required. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[6] Starting with a stable Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ (if appropriate for the coupling) can sometimes mitigate this issue, though a highly active ligand is still necessary for the main cycle.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why are bulky, electron-rich phosphine ligands so effective for coupling hindered substrates?

A1: These ligands influence the key kinetic steps of the catalytic cycle in two ways:

  • Electronic Effect: The ligands are strong electron donors (Lewis bases). They increase the electron density on the Pd(0) center, making it more nucleophilic and accelerating the rate of oxidative addition into the aryl-bromide bond.[3]

  • Steric Effect: The sheer size of the ligands (e.g., the biaryl backbone) creates a sterically crowded coordination sphere. This crowding promotes the reductive elimination step, which is often rate-limiting for hindered substrates, by destabilizing the bulky di-aryl palladium(II) intermediate, thus favoring the expulsion of the final biaryl product.[4]

G cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition (Often Rate-Limiting) Pd0->OA_TS + Ar-Br PdII Ar-Pd(II)-Br(L)₂ OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OH)₂ + Base Diaryl_PdII Ar-Pd(II)-Ar'(L)₂ Transmetalation->Diaryl_PdII RE_TS Reductive Elimination (Slowed by Sterics) Diaryl_PdII->RE_TS RE_TS->Pd0 + Ar-Ar'

Caption: The Suzuki cycle, highlighting steps impeded by steric hindrance.

Q2: What is the exact role of the base? Why isn't a catalytic amount sufficient?

A2: The base is a stoichiometric reagent with multiple roles. Its primary function is to react with the boronic acid (R-B(OH)₂) to form an anionic boronate complex (e.g., [R-B(OH)₃]⁻).[11][13] This boronate is significantly more nucleophilic than the neutral boronic acid, enabling it to efficiently transfer its organic group to the palladium center during the transmetalation step.[12] The base is consumed in this process and also neutralizes the halide leaving group, hence it is required in stoichiometric or excess amounts.

Q3: When should I choose an N-Heterocyclic Carbene (NHC) ligand over a Buchwald-type phosphine?

A3: NHCs are among the most powerful ligands for Suzuki couplings. They are exceptionally strong σ-donors, even more so than most phosphines, making them highly effective at promoting oxidative addition. They form very stable bonds to palladium, which can prevent catalyst decomposition at high temperatures. Consider an NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), when:

  • You are working with extremely unreactive aryl bromides (or chlorides).

  • You need to run the reaction at very high temperatures where phosphine ligands might degrade.

  • Phosphine-based systems have failed to provide satisfactory results.[10]

Q4: Can I use a boronate ester (e.g., a pinacol ester) instead of a boronic acid? What are the implications?

A4: Yes, and it is often advantageous. Boronic acids can be unstable and prone to side reactions like protodeboronation or trimerization to form boroxines.[6] Boronate esters, particularly pinacol (Bpin) or neopentylglycol esters, are generally more stable, easier to purify, and less susceptible to these side reactions. The trade-off is that they are slightly less reactive and may require more forcing conditions (stronger base or higher temperature) for the transmetalation step to proceed efficiently.

Data Presentation: Ligand and Base Selection

The tables below provide a starting point for selecting optimal reaction components for sterically hindered couplings.

Ligand ClassExample LigandKey FeaturesBest For...
Standard Phosphine PPh₃Low cost, readily availableSimple, non-hindered substrates. Not recommended for hindered couplings.
Buchwald Ligands SPhos, XPhosBulky, electron-rich biaryl backboneThe "go-to" class for di- and tri-ortho-substituted aryl bromides.[8]
Buchwald Ligands RuPhosSimilar to SPhos/XPhosExcellent general performance, sometimes superior for specific substrate pairings.
N-Heterocyclic Carbenes IPr, IMesVery strong σ-donors, thermally stableExtremely challenging substrates, including aryl chlorides and high-temperature reactions.[10]
BaseRelative StrengthCommon SolventsConsiderations & Caveats
K₂CO₃ ModerateAqueous mixtures, DMFOften too weak for challenging couplings.[17]
K₃PO₄ StrongDioxane, Toluene, THFExcellent, broadly applicable choice. Low solubility in non-polar solvents can be an advantage for slow, controlled reactions.[5][18]
Cs₂CO₃ StrongDioxane, Toluene, THFHigher solubility than K₃PO₄ can increase reaction rates. More expensive.[14]
KOt-Bu Very StrongDioxane, THFExtremely effective but can promote side reactions like dehalogenation or ester hydrolysis. Use with caution.[10]

Experimental Protocols

Protocol 1: General Procedure for Screening a Hindered Suzuki Coupling

This protocol describes a general method for a 0.5 mmol scale reaction to test a new set of conditions.

Materials:

  • Sterically hindered aryl bromide (0.5 mmol, 1.0 equiv)

  • Boronic acid or ester (0.6 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.02 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, base, palladium precatalyst, and ligand.

  • Seal the vial with a septum-containing cap.

  • Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent to the vial.

  • Place the vial in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Parallel Screening of Ligands

This protocol allows for the efficient comparison of different ligands to identify the optimal choice for your specific substrate pair.

Procedure:

  • Prepare a stock solution of your aryl bromide, boronic acid, base, and solvent.

  • Prepare separate stock solutions for the palladium precatalyst.

  • In a series of identical, labeled reaction vials, add the appropriate amount of each solid ligand (e.g., Vial 1: SPhos, Vial 2: XPhos, Vial 3: IPr-HCl with an extra equivalent of base).

  • To each vial, add an equal volume of the substrate/base stock solution and the palladium stock solution.

  • Seal, degas, and heat all vials under identical conditions as described in Protocol 1.

  • After a set time (e.g., 4 hours), cool all reactions and analyze the conversion in each by LC-MS or crude ¹H NMR to determine the most effective ligand.

References
  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, and Cationic Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • McGrath, M. J., & O'Brien, P. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organic Letters, 11(5), 1087-1090. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Lafrance, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5325-5328. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6615-6620. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Adewuyi, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5274-5308. [Link]

  • Organ, M. G., et al. (2021). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 11(13), 7832–7842. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • RSC Publishing. (2021). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3333-3335. [Link]

  • ResearchGate. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Hosoya, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(29), 5340-5345. [Link]

  • van der Ham, A. G. J., et al. (2022). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society, 144(23), 10439–10449. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE, 12(12), e0189478. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 12(3), 532-535. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(15), 3221-3227. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

Sources

Technical Support Center: Coupling of 5-Bromo-1-chloro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #5B1C-DMB-Coupling Status: Active Priority: High (Process Optimization) Agent: Senior Application Scientist

Executive Summary & Strategic Analysis

Welcome to the technical support hub for the functionalization of 5-Bromo-1-chloro-2,3-dimethoxybenzene . This scaffold presents a classic "orthogonal functionalization" challenge. Your goal is to selectively engage the C5-Bromine while leaving the C1-Chlorine intact for subsequent steps.

The Substrate Profile[1]
  • Steric Environment: The C1-Chlorine is sterically crowded by the adjacent C2-methoxy group. The C5-Bromine is relatively exposed (flanked by protons), making it kinetically accessible.

  • Electronic Environment: The 2,3-dimethoxy motif makes the ring electron-rich. The C2-methoxy group is para to the C5-Bromine, increasing electron density at the reaction site.

  • Implication: Oxidative addition of Pd(0) into the C-Br bond will be slower compared to electron-deficient arenes. You require a catalyst system that is electron-rich enough to facilitate this step but bulky enough to prevent homocoupling or reaction at the C-Cl site.

Catalyst Recommendation Matrix

For 90% of standard couplings (Boronic acids/esters), we recommend Pd(dppf)Cl₂ as the baseline. For difficult coupling partners (bulky or electron-poor boronic acids), we recommend Pd-SPhos G3 .

Decision Logic & Workflow (Visualized)

The following decision tree guides you through catalyst selection based on your specific coupling partner and observed issues.

CatalystSelection Start START: Select Coupling Partner PartnerType Is the Boronic Acid/Ester Sterically Hindered or Unstable? Start->PartnerType Standard No (Standard Aryl/Alkyl) PartnerType->Standard Simple Difficult Yes (Ortho-subst. / Heteroaryl) PartnerType->Difficult Complex Cat_Standard Primary Recommendation: Pd(dppf)Cl2 (1-3 mol%) Solvent: Dioxane/H2O or Toluene/H2O Base: K2CO3 Standard->Cat_Standard CheckResult Check Outcome Cat_Standard->CheckResult Cat_Advanced Advanced Recommendation: Pd-SPhos G3 or Pd-XPhos G3 Solvent: THF/H2O Base: K3PO4 Difficult->Cat_Advanced Cat_Advanced->CheckResult Success High Yield (>85%) -> Proceed CheckResult->Success Fail_LowConv Low Conversion (<50%) CheckResult->Fail_LowConv S.M. Remaining Fail_Selectivity Loss of Selectivity (Cl reacting / Homocoupling) CheckResult->Fail_Selectivity Byproducts Fix_Conv Switch to Pd-PEPPSI-IPr or Increase Temp to 80-100°C Fail_LowConv->Fix_Conv Fix_Sel Lower Temp to 60°C Switch to Pd(PPh3)4 (Milder) Fail_Selectivity->Fix_Sel

Caption: Catalyst selection and troubleshooting workflow for 5-Bromo-1-chloro-2,3-dimethoxybenzene coupling.

Troubleshooting & FAQs

Q1: I am seeing low conversion (<40%) despite using Pd(PPh₃)₄. Why?

A: Pd(PPh₃)₄ is often insufficiently active for electron-rich aryl bromides like this dimethoxy substrate. The oxidative addition step is the bottleneck.[1]

  • The Fix: Switch to a catalyst with a smaller bite angle (like Pd(dppf)Cl₂ ) or a bulky, electron-rich phosphine ligand like SPhos or XPhos . These ligands push electron density onto the Pd center, accelerating the oxidative addition into the C-Br bond [1][2].

Q2: I am observing small amounts of the "double coupled" product (reaction at both Br and Cl). How do I stop this?

A: This indicates your catalyst is too active or the temperature is too high. The C-Cl bond at position 1 is sterically hindered by the C2-OMe group, but highly active catalysts (like XPhos or certain NHCs) can eventually force entry there.

  • The Fix:

    • Lower the reaction temperature (e.g., from 100°C to 60-70°C).

    • Reduce catalyst loading (from 5 mol% to 1 mol%).

    • Switch to Pd(dppf)Cl₂ , which has excellent intrinsic discrimination between Br and Cl bonds [3].

Q3: My product is undergoing protodehalogenation (Hydrodebromination), yielding the des-bromo product.

A: This is a common side reaction with electron-rich arenes, often caused by the presence of water or protic solvents acting as a hydride source during a slow transmetalation step.

  • The Fix:

    • Switch to anhydrous conditions (e.g., Anhydrous Toluene/Dioxane with Cs₂CO₃).

    • Ensure your solvent is thoroughly degassed (Argon sparge for 15 mins). Oxygen can promote homocoupling and side pathways.

Standard Operating Procedure (SOP)

Protocol: Selective Suzuki Coupling at C5-Br

This protocol is optimized for high selectivity (Br > Cl) using the robust Pd(dppf)Cl₂ system.

ParameterSpecificationNotes
Catalyst Pd(dppf)Cl₂[2][3][4] · DCM2.0 - 3.0 mol%
Solvent 1,4-Dioxane : Water (4:1)Degassed thoroughly.
Base K₂CO₃ (Potassium Carbonate)2.0 - 3.0 equivalents.
Temperature 80 °CDo not exceed 90 °C to protect C-Cl.
Time 4 - 12 HoursMonitor by HPLC/TLC.

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.1 - 1.2 equiv)

    • K₂CO₃ (2.5 equiv)

    • Pd(dppf)Cl₂ (0.02 equiv)

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/fill cycle x3).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography. (Note: The product will likely be less polar than the starting material if a non-polar aryl group was added).

Mechanistic Insight (Why this works)

The selectivity relies on the Bond Dissociation Energy (BDE) difference between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).

Mechanism Pd0 Pd(0) Active Species Substrate 5-Br-1-Cl-2,3-dimethoxybenzene Pd0->Substrate Coordinates OA_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Substrate->OA_Br Preferred Path (Weaker Bond + Less Sterics) OA_Cl Oxidative Addition (C-Cl) SLOW (High Energy Barrier) Substrate->OA_Cl Disfavored Path (Stronger Bond + C2-OMe Sterics)

Caption: Kinetic preference for C-Br insertion due to lower BDE and reduced steric hindrance compared to C-Cl.

References

  • BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.Link

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Recent Developments.[5]Link

  • Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction Guide.Link

  • Norman, J. P., et al. (2022).[6] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.[6] Journal of Organic Chemistry.[6] Link

Sources

removing unreacted 1-chloro-2,3-dimethoxybenzene from product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for 1-Chloro-2,3-dimethoxybenzene Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted 1-chloro-2,3-dimethoxybenzene.

As an electron-rich aryl chloride, this compound is frequently utilized as a building block in the synthesis of 1[1]. However, due to the high bond dissociation energy of the C–Cl bond and the deactivating nature of the ortho/meta methoxy groups toward oxidative addition, it often exhibits sluggish reactivity in palladium-catalyzed cross-coupling reactions, leaving significant unreacted starting material in the crude mixture[2].

Physicochemical Profiling (The Foundation)

To design an effective removal strategy, we must first exploit the physicochemical properties of 1-chloro-2,3-dimethoxybenzene. The following table summarizes the key quantitative data points that dictate our purification logic.

PropertyValueExperimental Relevance for Purification
Molecular Weight 3[3]Low molecular weight; easily distinguishable from coupled biaryl products via MS.
Boiling Point Highly volatile under vacuum; enables selective removal via Kugelrohr distillation.
Physical State Remains in the mother liquor during crystallization/trituration of solid products.
Lipophilicity (LogP) [3]Non-polar; elutes rapidly on normal-phase silica gel chromatography.

Troubleshooting FAQs & Self-Validating Protocols

Q1: My Suzuki-Miyaura coupling stalled, leaving unreacted 1-chloro-2,3-dimethoxybenzene mixed with a high-molecular-weight biaryl product. How do I separate them without running a large column?

Causality: Aryl chlorides are notoriously resistant to oxidative addition by Pd(0) catalysts compared to their bromide or iodide counterparts. The electron-donating methoxy groups further increase the electron density of the aromatic ring, making the C–Cl bond even less reactive. If your target biaryl product is heat-stable and has a significantly higher molecular weight, you can exploit the massive boiling point differential. 1-chloro-2,3-dimethoxybenzene boils at, whereas most functionalized biaryls will not boil below 200 °C under the same conditions.

Self-Validating Protocol: Kugelrohr Vacuum Distillation

  • Preparation: Transfer the concentrated crude reaction mixture into a Kugelrohr distillation flask. Validation Check: Ensure the crude is completely free of highly volatile solvents (like DCM or ether) to prevent bumping.

  • Vacuum Initiation: Connect the flask to the Kugelrohr apparatus and apply a high vacuum. Validation Check: The vacuum gauge must read ≤ 3 mmHg before applying heat to ensure the boiling point matches the 98 °C target.

  • Distillation: Slowly heat the oven to 95–105 °C while rotating the flask. Validation Check: You should observe the condensation of a colorless to yellow liquid (the unreacted starting material) in the external cooling bulb.

  • Endpoint Confirmation: Once condensation ceases, cool the apparatus and release the vacuum. Validation Check: Run a TLC (10:1 Hexane/EtOAc) of the residue in the heating flask. The high-Rf UV-active spot corresponding to the starting material should be completely absent.

Q2: My target product is a heat-sensitive liquid API intermediate. Distillation is not an option. How can I chromatographically isolate my product?

Causality: 1-chloro-2,3-dimethoxybenzene is a relatively non-polar molecule (3) lacking strong hydrogen-bond donors[3]. On normal-phase silica gel, it interacts weakly with the stationary phase and elutes very quickly in non-polar solvent systems. If your product contains polar functional groups (e.g., amines, alcohols, amides), it will be retained significantly longer, allowing for baseline separation.

Self-Validating Protocol: Silica Gel Flash Chromatography

  • TLC Profiling: Spot the crude mixture on a silica TLC plate and develop in 10:1 Hexane/EtOAc. Validation Check: 1-chloro-2,3-dimethoxybenzene will appear as a strong UV-active spot at4[4]. Confirm your product has a ΔRf of at least 0.2 from this spot.

  • Column Packing: Pack a column with 100-200 mesh silica gel using 100% hexanes.

  • Loading: Dissolve the crude mixture in a minimal volume of DCM and load it evenly onto the silica bed.

  • Elution: Begin elution with 100% hexanes to flush out the unreacted 1-chloro-2,3-dimethoxybenzene, then gradually increase the EtOAc concentration to elute your product. Validation Check: Monitor fractions via a UV lamp (254 nm). The earliest UV-active fractions will contain the starting material.

  • Analytical Verification: Evaporate the product-containing fractions. Validation Check: Analyze via 1H NMR. The complete absence of the characteristic methoxy singlets at ~3.8–3.9 ppm confirms successful removal.

Q3: I synthesized a highly polar, solid product. Is there a rapid, solvent-based washing method to remove the liquid starting material without using chromatography?

Causality: Because 1-chloro-2,3-dimethoxybenzene is a and highly lipophilic, it is completely miscible with aliphatic hydrocarbons like hexanes or heptane. If your synthesized product is a polar solid, it will likely be insoluble in these cold non-polar solvents. This differential solubility allows you to selectively dissolve and wash away the starting material while leaving the product intact as a solid crystal lattice.

Self-Validating Protocol: Cold Trituration

  • Concentration: Evaporate the crude reaction mixture under reduced pressure until it forms a thick oil or crude solid.

  • Solvent Addition: Add ice-cold (0–5 °C) hexanes or heptane to the flask (approximately 5–10 mL per gram of crude material).

  • Agitation: Sonicate or stir the suspension vigorously for 10–15 minutes. Validation Check: The solid product should remain suspended as a fine powder, while the solvent takes on a yellow tint as the 1-chloro-2,3-dimethoxybenzene dissolves.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with an additional portion of ice-cold hexanes. Validation Check: Spot the filtrate on a TLC plate to confirm the presence of the UV-active starting material.

  • Drying: Dry the purified solid under high vacuum. Validation Check: Weigh the final solid; the mass recovery should align with your theoretical yield minus the mass of the unreacted starting material.

Purification Workflow Visualization

The following decision matrix illustrates the optimal purification pathway based on the physical properties of your target product.

PurificationWorkflow Start Crude Reaction Mixture (Contains Unreacted 1-chloro-2,3-dimethoxybenzene) Q1 Is the target product a solid insoluble in cold non-polar solvents? Start->Q1 Trituration Cold Trituration (Hexanes/Heptane at 0-5 °C) Q1->Trituration Yes Q2 Is the target product heat-stable and non-volatile? Q1->Q2 No / Liquid PureSolid Pure Solid Product (Starting Material Washed Away) Trituration->PureSolid Distillation Kugelrohr Distillation (98 °C at 3 mmHg) Q2->Distillation Yes Warning Warning: Do not distill heat-sensitive APIs Q2->Warning No PureLiquid Pure Product (Starting Material Evaporated/Eluted) Distillation->PureLiquid Chromatography Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) Chromatography->PureLiquid Warning->Chromatography

Decision matrix for isolating products from unreacted 1-chloro-2,3-dimethoxybenzene.

References

1.[3] Title: 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem Source: nih.gov URL: 2. Title: 1-Chloro-2,3-dimethoxybenzene | 90282-99-8 | Tokyo Chemical Industry Co., Ltd.(APAC) Source: tcichemicals.com URL: 3.[1] Title: SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC Source: nih.gov URL: 4.[2] Title: Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 5.[4] Title: Halogenated volatiles from the fungus Geniculosporium and the actinomycete Streptomyces chartreusis - Beilstein Journals Source: beilstein-journals.org URL:

Sources

Technical Support Center: Crystallization of Halogenated Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of crystallizing halogenated dimethoxybenzenes, tailored for professionals in chemical research and pharmaceutical development.

A Senior Application Scientist's Guide to Solvent Systems, Troubleshooting, and Protocol Design

Halogenated dimethoxybenzenes are a critical class of intermediates in pharmaceutical synthesis and materials science. Their purification via crystallization is a frequent yet often challenging step, directly impacting batch consistency, impurity profiles, and the performance of downstream reactions.[1] This guide provides field-proven insights and systematic approaches to developing robust crystallization protocols, troubleshooting common failures, and understanding the causal relationships between solvent choice and crystal formation.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when developing a crystallization process for halogenated dimethoxybenzenes.

Q1: What are the key molecular features of halogenated dimethoxybenzenes that influence solvent selection?

A1: The solubility characteristics are dictated by a balance of three features:

  • The Benzene Ring: The aromatic ring is non-polar and favors interactions with other aromatic solvents (e.g., toluene) through pi-pi stacking or with non-polar aliphatic solvents (e.g., heptane).[2][3]

  • Methoxy Groups (-OCH₃): These groups introduce moderate polarity and are weak hydrogen bond acceptors. This allows for solubility in more polar solvents like alcohols (ethanol, isopropanol) or ethyl acetate.

  • Halogen Atoms (F, Cl, Br, I): Halogens increase the molecule's molecular weight and polarizability. While they contribute to dipole moments, their overall effect tends to favor solubility in non-polar to moderately polar solvents. Halogen bonding can also play a role in crystal lattice formation.[4]

The guiding principle is "like dissolves like".[5][6] The ideal solvent will have polarity characteristics similar to the target molecule.

Q2: What makes a solvent "good" for crystallization?

A2: An ideal crystallization solvent isn't just one the compound dissolves in. It must exhibit a strong temperature-dependent solubility profile: high solubility in the hot solvent and low solubility in the cold solvent.[7][8][9] This differential is the driving force for crystallization upon cooling. Additionally, a good solvent should be unreactive, have a relatively low boiling point (<100-110°C) for easy removal, and be non-toxic and inexpensive where possible.[5]

Q3: Why is a mixed-solvent system often necessary for these compounds?

A3: It is common to find that no single solvent provides the ideal temperature-solubility curve.[7][10] For example, a compound might be highly soluble in dichloromethane (DCM) even when cold, and completely insoluble in heptane even when hot. A mixed-solvent system resolves this. You dissolve the compound in a minimal amount of a "good" or "soluble" solvent (like DCM or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (like heptane or cyclohexane) until the solution becomes turbid (cloudy), indicating the onset of precipitation.[10][11] Gentle heating to redissolve, followed by slow cooling, allows for controlled crystal growth.

Q4: How important is the purity of the crude material before starting crystallization?

A4: Crystallization is a purification technique, but it is most effective when impurities are present in small amounts (e.g., <5-10 mol%).[7] Large quantities of impurities can suppress crystallization, lead to "oiling out," or become entrapped in the crystal lattice, defeating the purpose of the purification.[12][13] If the crude material is very impure, a preliminary purification by column chromatography may be necessary.

Part 2: Systematic Troubleshooting Guide

This guide addresses the most common failures encountered during the crystallization of halogenated dimethoxybenzenes and provides a logical, step-by-step approach to resolving them.

Scenario 1: No Crystals Form Upon Cooling

Issue: The solution remains clear even after prolonged cooling, indicating it is not supersaturated.

Potential Cause Explanation Troubleshooting Action & Rationale
Too Much Solvent The most common reason for failure. The concentration of the compound is below its solubility limit even at low temperatures.[12]1. Boil off excess solvent: Gently heat the solution to reduce its volume (e.g., by 25-50%) and concentrate the solute. Allow it to cool again. This will raise the concentration, hopefully into the supersaturation zone.[12][13] 2. Add an anti-solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until turbidity persists. This reduces the overall solvating power of the system, forcing the compound out of solution.[14]
Inhibition of Nucleation Crystal growth requires an initial "seed" or nucleation site to begin. Sometimes, spontaneous nucleation is kinetically slow.1. Scratch the flask: Use a glass rod to scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.[13][15] 2. Add a seed crystal: If you have a pure crystal of the compound, add a tiny speck to the cooled solution. This provides a perfect template for further crystal growth.[12]
Inappropriate Solvent The compound's solubility does not change significantly with temperature in the chosen solvent.[14]Re-evaluate your solvent choice. Consult the solvent suggestion table below and perform small-scale solubility tests to find a more suitable single or mixed-solvent system.
Scenario 2: The Compound "Oils Out"

Issue: Instead of forming solid crystals, an immiscible liquid (an oil) separates from the solution. This is a common problem for low-melting-point solids or when using high-boiling-point solvents.[16] It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[10]

Potential Cause Explanation Troubleshooting Action & Rationale
Solution Too Concentrated / Cooling Too Fast The compound is coming out of solution too quickly at a high temperature.1. Re-heat and add more solvent: Heat the mixture until the oil redissolves. Add more of the "good" solvent (10-20% additional volume) to lower the saturation point.[12][13] Allow the solution to cool much more slowly (e.g., by placing the flask in an insulated container). This ensures the saturation point is reached at a lower temperature.
High Impurity Level Impurities can depress the melting point of the eutectic mixture, making oiling out more likely.1. Add charcoal (for colored impurities): If the solution has a color from a minor impurity, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove it.[12][13] 2. Consider pre-purification: If oiling persists, the crude material may require column chromatography before a successful crystallization can be achieved.
High Boiling Point Solvent The solvent's boiling point is significantly higher than the compound's melting point, making it difficult to cool the solution below the melting point before saturation is reached.Choose a lower-boiling-point solvent system. For example, if toluene (b.p. 111°C) is causing issues, consider a system based on ethyl acetate (b.p. 77°C) or even DCM (b.p. 40°C) with an appropriate anti-solvent.[5]
Scenario 3: Crystals Are Too Small (Powder) or Yield is Low

Issue: The result is a fine powder instead of well-defined crystals, or the recovered mass is very low.

Potential Cause Explanation Troubleshooting Action & Rationale
Rapid Crystallization The solution was too supersaturated, leading to rapid, widespread nucleation rather than slow, ordered crystal growth.[12][13]1. Re-dissolve and add more solvent: As with oiling out, heat the solution, add more of the "good" solvent, and cool much more slowly. An ideal crystallization should show initial crystal formation over 5-20 minutes.[12][13]
Excessive Solvent / High Solubility Too much solvent was used, or the compound has significant solubility in the cold mother liquor, resulting in a low yield.[12][13]1. Cool further: Ensure the flask has been cooled sufficiently (e.g., in an ice-water bath) to minimize the compound's solubility. 2. Recover a second crop: Collect the initial crystals by filtration. Then, reduce the volume of the filtrate by boiling and cool it again to recover a second, potentially less pure, batch of crystals.

Part 3: Solvent System Selection & Protocols

Visualizing the Workflow

The following diagram outlines the logical decision-making process for selecting an appropriate crystallization solvent system.

Solvent_Selection_Workflow cluster_start Phase 1: Initial Screening cluster_protocol Phase 2: Protocol Execution cluster_troubleshoot Phase 3: Troubleshooting Start Start: Crude Halogenated Dimethoxybenzene SolubilityTest Q: Is solubility known? (Literature/Previous Work) Start->SolubilityTest ExperimentalScreen Perform Small-Scale Solubility Tests (See Table 1 for suggestions) SolubilityTest->ExperimentalScreen No SelectSystem Select Promising Solvent or Solvent Pair SolubilityTest->SelectSystem Yes ExperimentalScreen->SelectSystem PerformCrystallization Perform Crystallization (See Protocols Below) SelectSystem->PerformCrystallization AnalyzeResult Analyze Outcome (Yield, Purity, Crystal Form) PerformCrystallization->AnalyzeResult Troubleshoot Problem Encountered? (Oiling, No Crystals, etc.) AnalyzeResult->Troubleshoot Success Success! Pure Crystals Obtained Troubleshoot->Success No ConsultGuide Consult Troubleshooting Guide (Part 2) Troubleshoot->ConsultGuide Yes ModifyProtocol Modify Protocol (e.g., change solvent ratio, cooling rate) ConsultGuide->ModifyProtocol ModifyProtocol->PerformCrystallization Re-attempt

Caption: A workflow for systematic solvent selection and crystallization optimization.

Table 1: Recommended Starting Solvent Systems

This table provides empirically derived starting points for crystallization. The optimal choice is always compound-specific and requires experimental validation.

Solvent Class Good Solvents (Compound is likely soluble)Anti-Solvents (Compound is likely insoluble)Promising Mixed-Solvent Pairs Comments & Rationale
Non-Polar Toluene, Dichloromethane (DCM)Hexanes, Heptane, CyclohexaneToluene/Heptane, DCM/HeptaneGood for less polar derivatives (e.g., more halogens, fewer methoxy groups). Toluene can promote crystal growth via pi-pi interactions.[2][3]
Intermediate Polarity Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Acetone, Tetrahydrofuran (THF)Hexanes, HeptaneEtOAc/Heptane, Acetone/HexaneExcellent starting point for most di- and tri-substituted compounds. These systems offer a good balance of solvating power and anti-solvent effect.[10][17]
Polar Protic Ethanol (EtOH), Isopropanol (IPA), Methanol (MeOH)Water, HeptaneEtOH/Water, IPA/WaterBest for compounds with potential for H-bonding. The methoxy groups can act as H-bond acceptors. Add water carefully as an anti-solvent.[10]
Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Slow Cooling)

  • Solvent Selection: Choose a solvent from Table 1 in which your compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent needed to create a slurry. Heat the flask on a hotplate with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your yield.[15]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed. Rapid cooling promotes powder formation.[18]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities from the crystal surfaces.[15]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent (Anti-Solvent) Crystallization

  • Solvent Pair Selection: Choose a miscible solvent/anti-solvent pair from Table 1.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Induce Saturation: While stirring, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again. This ensures you start with a fully dissolved, saturated solution.[10]

  • Crystal Growth & Isolation: Follow steps 4-7 from the Single-Solvent protocol above, allowing the clarified solution to cool slowly.

Troubleshooting Visualization

This diagram provides a quick reference for diagnosing and solving common crystallization problems.

Troubleshooting_Workflow cluster_problems Observed Problems cluster_solutions Recommended Actions Start Crystallization Outcome NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound Oiled Out Start->OiledOut PoorQuality Poor Quality (Powder, Needles) Start->PoorQuality LowYield Low Yield Start->LowYield Sol_NoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent 4. Add Anti-Solvent NoCrystals->Sol_NoCrystals Sol_OiledOut 1. Re-heat & Add More 'Good' Solvent 2. Cool S-L-O-W-L-Y 3. Choose Lower BP Solvent OiledOut->Sol_OiledOut Sol_PoorQuality 1. Re-dissolve & Add More Solvent 2. Reduce Cooling Rate 3. Ensure No Agitation PoorQuality->Sol_PoorQuality Sol_LowYield 1. Cool Longer / Colder 2. Concentrate Mother Liquor 3. Re-evaluate Solvent Choice LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26). Tianming Pharmaceutical.
  • Guide for crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts.
  • Summary of Common Crystallization Solvents. University of California, Irvine.
  • Factors Affecting Crystallization. University of California, Riverside.
  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Troubleshooting Crystallization. (2022, August 16). Chemistry LibreTexts.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Recrystalliz
  • Recrystalliz
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Influence of the substituent in the benzene ring on the structure and properties of two isostructural crystals.
  • Purifying Compounds by Recrystalliz
  • Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Solubility Profile of 1-Decanol-D2 in Organic Solvents: A Technical Overview. (2025, December). BenchChem.

Sources

stability of 5-Bromo-1-chloro-2,3-dimethoxybenzene under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the High-Performance Reagents Division .

Executive Summary

5-Bromo-1-chloro-2,3-dimethoxybenzene is a poly-functionalized aryl halide used primarily as a scaffold for cross-coupling (Suzuki, Buchwald) and organometallic synthesis.

Core Stability Verdict:

  • Aqueous/Mild Bases (

    
    , 
    
    
    
    ,
    
    
    ):
    Chemically STABLE . Safe for standard workups and mild coupling conditions.
  • Strong Nucleophilic Bases (

    
    , 
    
    
    
    ):
    METASTABLE . Resistant to
    
    
    at room temperature due to the electron-rich dimethoxy motif, but susceptible to slow demethylation or benzyne formation under forcing thermal conditions.
  • Organometallic Bases (

    
    -BuLi, 
    
    
    
    -BuLi, Grignards):
    HIGHLY REACTIVE . Undergoes rapid Lithium-Halogen exchange (preferentially at the C5-Br position) or directed ortho-metalation (DoM).

Stability & Reactivity Matrix

Quick-reference guide for experimental planning.

Base ClassSpecific ReagentConditionOutcomeRisk Level
Inorganic Weak

,

Aqueous/Organic, RT-80°CNo Reaction Low
Inorganic Strong

,

(1-5M)
Aqueous, RTNo Reaction Low
Alkoxides

,

MeOH/THF, RefluxMinor Decomposition (Demethylation/Benzyne)Medium
Amides

,

THF, -78°COrtho-Lithiation (C6-H Deprotonation)High
Alkyl Lithiums

-BuLi,

-BuLi
THF, -78°CLi-Hal Exchange (C5-Li formation)Critical

Mechanistic Pathways & Troubleshooting

The reactivity of this molecule is dictated by the competition between the C5-Bromine (labile to exchange) and the C6-Proton (acidic due to flanking Cl and Br).

Pathway Visualization

The following diagram illustrates the divergent pathways based on the base selection.

ReactivityPathways cluster_products Downstream Applications SM 5-Bromo-1-chloro- 2,3-dimethoxybenzene Li_Exchange Intermediate A: 5-Lithio-1-chloro- 2,3-dimethoxybenzene SM->Li_Exchange n-BuLi, -78°C (Kinetic Control) Ortho_Li Intermediate B: 6-Lithio Species (Deprotonation) SM->Ortho_Li LDA, -78°C (Directed Metalation) Benzyne Intermediate C: Benzyne Formation (Elimination) SM->Benzyne t-BuOK, High T (Elimination) Stable No Reaction (Stable Recovery) SM->Stable NaOH/K2CO3 (Suzuki Cond.) Prod_A Electrophile Trapping (Aldehydes, Boronates) Li_Exchange->Prod_A

Figure 1: Divergent reactivity pathways. Note that n-BuLi favors Br-Li exchange over deprotonation due to the rapid kinetics of the exchange reaction at low temperatures.

Detailed Protocol: Selective C5-Functionalization

Scenario: You intend to use the stability of the C1-Cl bond while reacting the C5-Br bond. Issue: "How do I prevent 'scrambling' or deprotonation?"

The "Kinetic Control" Protocol

To ensure stability of the core scaffold while activating the C5 position, strict temperature control is required to prevent benzyne formation or scrambling to the C1-Cl site.

Reagents:

  • Substrate: 5-Bromo-1-chloro-2,3-dimethoxybenzene (1.0 equiv)

  • Base:

    
    -Butyllithium (1.05 equiv, titrated)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with substrate and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

    • Why? Lithium-Halogen exchange is faster than deprotonation at this temperature. Higher temperatures (

      
      ) risk benzyne formation via elimination of LiBr or LiCl.
      
  • Addition: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: A color change (often yellow to orange) indicates the formation of the aryl-lithium species.

  • Incubation: Stir at -78°C for exactly 30 minutes .

    • Warning: Do not extend beyond 60 minutes. The lithiated species can isomerize or aggregate.

  • Quench/Reaction: Add your electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ) rapidly.
  • Warm-up: Allow the reaction to warm to room temperature only after the electrophile has been added.

Troubleshooting & FAQs

Q1: I recovered the de-brominated product (1-chloro-2,3-dimethoxybenzene) instead of my desired product. What happened?

Diagnosis: Protonation of the lithiated intermediate. Root Cause: Moisture ingress or acidic impurities in the electrophile. Solution:

  • Ensure THF is distilled/dried over Na/Benzophenone or molecular sieves.

  • The aryl-lithium intermediate is extremely basic (

    
    ). Even trace moisture in the air will quench it to the protonated form (H replaces Br).
    
Q2: Can I use this molecule in a Suzuki Coupling with ?

Answer: Yes. Explanation: Under standard Suzuki conditions (Pd catalyst,


 or 

, dioxane/water, 80°C), the molecule is chemically stable. The base is not strong enough to cause deprotonation or benzyne formation. The C5-Br bond will react oxidatively with Pd(0) faster than the C1-Cl bond, allowing for regioselective cross-coupling.
Q3: Why did I observe a mixture of regioisomers when using LDA?

Answer: "Halogen Dance" or Competitive Lithiation. Explanation: While LDA is bulky and less nucleophilic (reducing Li-Hal exchange risk), the proton at C6 (between Br and Cl) is highly acidic due to the inductive effect of two halogens. However, the proton at C4 (between OMe and Br) is also accessible.

  • Fix: If you specifically need to deprotonate C6, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C, which is more sterically demanding and selective for the most acidic proton.

Q4: Is the molecule stable to Sodium Methoxide ( ) in Methanol?

Answer: Generally stable at Room Temperature. Caveat: At reflux (>65°C), you may observe:

  • 
    :  Replacement of Cl or Br with OMe (slow, as the ring is electron-rich).
    
  • Ether Cleavage: Demethylation of the methoxy groups is possible under forcing basic conditions, though acidic cleavage (

    
    ) is the standard method.
    

References

  • General Reactivity of Polyhalogenated Anisoles

    • Source: "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols" (Contextual analog for halogen
    • Link:

  • Lithium-Halogen Exchange Protocols

    • Source: "Optimization of Organolithium Reactions" (Guidance on temperature and solvent effects for aryl bromides).
    • Link:

  • Safety with Organolithiums

    • Source: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents".
    • Link:

  • Computed Properties & Structure

    • Source: PubChem Compound Summary for substituted bromo-chloro-dimethoxybenzenes.
    • Link:

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic compounds.

Technical Support Center: Overcoming Steric Hindrance in 2,3-Dimethoxyaryls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2,3-dimethoxy substituted aryls. The adjacent methoxy groups in these systems create a severe "buttressing effect." Because the two oxygen atoms repel each other, their methyl groups are forced into rigid conformations that project immense steric bulk over the adjacent C1 and C4 positions. This guide provides field-proven, mechanistically grounded solutions for cross-coupling and selective functionalization of these challenging substrates.

Section 1: Buchwald-Hartwig Amination Challenges

FAQ 1: Why do standard palladium catalysts fail to couple 1-bromo-2,3-dimethoxybenzene?

Causality & Mechanism: Standard ligands like PPh


 or dppf form bis-ligated Pd(0) complexes that are too bulky to undergo oxidative addition with the sterically congested 1-bromo-2,3-dimethoxybenzene. Even if oxidative addition occurs, the subsequent transmetalation and reductive elimination steps are entirely blocked by the rigid methoxy groups projecting over the palladium center.

The Solution: You must use dialkylbiaryl phosphine ligands (Buchwald ligands)[1]. These ligands are designed to form highly active, mono-ligated L-Pd(0) species. The lower aromatic ring of the ligand interacts with the empty palladium orbital, stabilizing the metal while its massive steric bulk forces the aryl and amine groups together, drastically lowering the activation energy for reductive elimination[2].

FAQ 2: Should I use RuPhos or BrettPhos for my 2,3-dimethoxyaryl substrate?

Causality & Mechanism: The choice depends entirely on your amine nucleophile[3].

  • For Secondary Amines (e.g., morpholine, piperidine): Use RuPhos . With hindered secondary amines, reductive elimination is the rate-limiting step. The extreme steric bulk of RuPhos forces the crowded intermediate to eliminate the product[4].

  • For Primary Amines (e.g., aniline, alkylamines): Use BrettPhos . With less hindered primary amines, oxidative addition becomes the rate-limiting step. BrettPhos is highly electron-rich and its specific spatial profile accelerates oxidative addition while preventing the formation of unreactive bis-amine Pd(II) resting states[5].

Quantitative Ligand Comparison

Reaction: 1-bromo-2,3-dimethoxybenzene + Morpholine (1.2 equiv) + NaOtBu (1.4 equiv) in Toluene.

Ligand / Catalyst SystemAmine TypeRate-Limiting StepTemp (°C)Time (h)Yield (%)
Pd(PPh

)

(5 mol%)
SecondaryOxidative Addition10024< 5%
Pd(dppf)Cl

(5 mol%)
SecondaryReductive Elimination1002412%
XPhos / Pd

(dba)

(2 mol%)
SecondaryReductive Elimination801265%
BrettPhos / Pd G3 (2 mol%)SecondaryOxidative Addition801242%
RuPhos / Pd G3 (2 mol%)SecondaryReductive Elimination801296%
Protocol: Buchwald-Hartwig Amination of Hindered 2,3-Dimethoxyaryls

This self-validating protocol utilizes a Pd G3 precatalyst to ensure 100% generation of the active L-Pd(0) species without relying on the hindered substrate for reduction.

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,3-dimethoxybenzene (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Catalyst Loading: Add RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%). Self-Validation Check: The G3 precatalyst should be a free-flowing solid. If it has clumped or darkened, Pd(0) aggregation has occurred, which will kill the reaction.

  • Solvent Addition: Evacuate and backfill the flask with N

    
     three times. Add anhydrous, degassed toluene (5.0 mL) via syringe.
    
  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours. The solution will typically turn from pale yellow to deep red/brown as the active catalytic cycle initiates.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and salts. Concentrate in vacuo and purify via silica gel chromatography.

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Hindered by 2,3-diOMe) Rate-limiting for BrettPhos Pd0->OA Ar-X PdII_Ar L-Pd(II)(Ar)X Sterically Crowded OA->PdII_Ar Amine Amine Binding & Deprotonation PdII_Ar->Amine HNR2, Base PdII_Amine L-Pd(II)(Ar)(NR2) Amine->PdII_Amine RE Reductive Elimination (Forced by RuPhos bulk) Rate-limiting for RuPhos PdII_Amine->RE RE->Pd0 Regenerates Pd(0) Product 2,3-Dimethoxyaryl Amine Product RE->Product

Fig 1: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks in 2,3-dimethoxyaryls.

Section 2: Selective O-Demethylation

FAQ 3: How can I selectively demethylate only one methoxy group without forming a catechol?

Causality & Mechanism: Standard demethylation with excess BBrngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at room temperature rapidly cleaves both ethers to yield catechols[6]. However, the two methoxy groups in a 2,3-dimethoxyaryl system often have subtle steric or electronic differentiation. By strictly controlling the stoichiometry (1.0 to 1.1 equivalents of BBr

) and maintaining cryogenic temperatures (-78 °C), the Lewis acidic boron coordinates exclusively to the less sterically hindered or more electron-rich oxygen. In quinone systems, basic hydrolysis can also achieve highly selective O-demethylation via a nucleophilic aromatic substitution pathway[7].
Protocol: Regioselective Mono-Demethylation using BBr

This protocol leverages kinetic control to prevent over-demethylation.

  • Setup: Dissolve the 2,3-dimethoxyaryl compound (1.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (10 mL) in an oven-dried round-bottom flask under an argon atmosphere.
  • Cryogenic Cooling: Cool the flask to exactly -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BBr

    
     in CH
    
    
    
    Cl
    
    
    (1.05 mL, 1.05 mmol) over 10 minutes. Self-Validation Check: A color change (often yellow or orange) indicates the formation of the Lewis acid-base complex. If the solution turns black immediately, localized heating has occurred; ensure slower addition and vigorous stirring.
  • Controlled Cleavage: Stir at -78 °C for 2 hours. Do not allow the reaction to warm to room temperature, as this will trigger the second demethylation event.

  • Quenching: Quench the reaction at -78 °C by the slow addition of anhydrous methanol (2.0 mL) to destroy unreacted BBr

    
     and boron complexes.
    
  • Workup: Warm to room temperature, dilute with water (15 mL), and extract with CH

    
    Cl
    
    
    
    (3 x 15 mL). Wash the combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.

Demethylation Start 2,3-Dimethoxyaryl Compound BBr3 BBr3 (1.05 equiv) -78 °C, CH2Cl2 Start->BBr3 Over Excess BBr3 / Warming to RT Start->Over Complex Lewis Acid-Base Complex (Steric differentiation) BBr3->Complex Cleavage Regioselective Cleavage (Less hindered OMe) Complex->Cleavage Product Mono-demethylated Phenol (e.g., 2-Methoxy-3-hydroxy) Cleavage->Product Catechol Catechol (Over-demethylation) Over->Catechol

Fig 2: Kinetic vs. Thermodynamic control in the selective demethylation of 2,3-dimethoxyaryls.
References
  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391.[Link]

  • Lillie, T. J., & Musgrave, O. C. (1987). Selective O-Demethylation of 5,8-Dihydroxy-2,3-Dimethoxy-6-Methylnaphtho-1,4-Quinone: The Crystal Structures of 5,8-Dihydroxy-2,3-Dimethoxy-6-Methylnaphtho-1,4-Quinone and 2,5,8-Triacetoxy-3-Methoxy-6-Methylnaphtho-1,4-Quinone. Australian Journal of Chemistry, 40(7), 1191–1200.[Link]

  • Fais, A., et al. (2024). Synthesis of obovatol and related neolignan analogues as α-glucosidase and α-amylase inhibitors. Bioorganic Chemistry, 147, 107380.[Link]

Sources

Validation & Comparative

GC-MS fragmentation pattern of bromo-chloro-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: GC-MS Ionization Strategies for the Structural Elucidation of Bromo-Chloro-Dimethoxybenzene

As drug development and environmental monitoring increasingly focus on complex halogenated aromatics, the analytical methodologies used to characterize these compounds must evolve. 1-Bromo-2-chloro-4,5-dimethoxybenzene (BCDB) serves as an excellent model compound for evaluating gas chromatography-mass spectrometry (GC-MS) performance. Its unique structural features—two distinct halogens and two electron-donating methoxy groups—produce highly specific fragmentation patterns[1].

This guide objectively compares the two premier ionization technologies for halogenated aromatic analysis: Electron Ionization (EI) and Negative Chemical Ionization (NCI) . By understanding the causality behind their fragmentation mechanics, researchers can optimize their workflows for either definitive structural elucidation or ultra-trace quantitation.

To evaluate analytical performance, we must first understand the intrinsic gas-phase chemistry of BCDB (Molecular Weight: 251.51 g/mol ) under standard 70 eV electron bombardment.

The Isotopic Fingerprint

The presence of both bromine and chlorine creates a highly diagnostic molecular ion (


) cluster. Because bromine exists naturally as 

Br and

Br in a ~1:1 ratio, and chlorine exists as

Cl and

Cl in a ~3:1 ratio, the molecular ion manifests as a distinct triplet[2]. Statistically, this yields peaks at m/z 250, 252, and 254 in an approximate 3:4:1 abundance ratio. This isotopic signature is the first self-validating checkpoint in any EI-MS analysis of this compound.
Primary Fragmentation Pathways (EI)

Under hard ionization (EI), the energy imparted to the molecule exceeds its ionization potential, driving reproducible bond cleavages[2]:

  • Loss of Methyl Radical (

    
    , -15 Da):  The methoxy groups are highly susceptible to 
    
    
    
    -cleavage. The loss of a methyl radical generates a resonance-stabilized quinonoid oxonium ion at m/z 235 / 237 / 239[1].
  • Loss of Methoxy Radical (

    
    , -31 Da):  Direct cleavage of the C-O bond yields a fragment at m/z 219 / 221 / 223[1].
    
  • Halogen Expulsion: The C-Br bond is significantly weaker than the C-Cl bond. Consequently, the loss of a bromine radical (

    
    , -79/81 Da) is thermodynamically favored over chlorine loss, producing a prominent fragment at m/z 171 / 173[2].
    

fragmentation M Molecular Ion[M]+• m/z 250 / 252 / 254 F1 [M - CH3]+ m/z 235 / 237 / 239 M->F1 - •CH3 (-15 Da) F2 [M - OCH3]+ m/z 219 / 221 / 223 M->F2 - •OCH3 (-31 Da) F3 [M - Br]+ m/z 171 / 173 M->F3 - •Br (-79/81 Da) F4 [M - CH3 - CO]+ m/z 207 / 209 / 211 F1->F4 - CO (-28 Da)

Figure 1: Principal Electron Ionization (EI) fragmentation pathways of bromo-chloro-dimethoxybenzene.

Technology Comparison: EI-MS vs. NCI-MS

While EI is the gold standard for structural identification via library matching, it struggles with trace-level quantitation in complex matrices due to baseline noise and extensive fragmentation that depletes the molecular ion[3].

Negative Chemical Ionization (NCI) offers a powerful alternative. In NCI, a reagent gas (typically methane) is ionized to create a plasma of thermal electrons. Because BCDB contains highly electronegative halogens, it undergoes efficient electron capture to form stable negative ions (


 or halide ions like 

)[3][4]. Background matrix compounds (which generally lack electronegative functional groups) remain neutral and are pumped away, resulting in a near-zero baseline[3].
Quantitative Performance Data
Performance MetricStandard GC-EI-MSGC-NCI-MS (Methane Reagent)Causality / Rationale
Limit of Detection (LOD) 1 - 5 ng/mL (ppb)10 - 50 pg/mL (ppt)NCI leverages the high electron affinity of Br/Cl, boosting signal-to-noise by 100x[5].
Structural Information HighLowEI breaks covalent bonds (70 eV); NCI utilizes soft thermal electron capture (< 1 eV)[4][6].
Molecular Ion Abundance Moderate (Often < 30% base peak)Dominant (

)
NCI prevents extensive fragmentation, preserving the intact mass[3].
Matrix Interference High (Hydrocarbons co-ionize)MinimalNon-halogenated matrix components do not capture electrons and remain invisible to the detector[3][7].
Primary Application Unknown identification, Library matchingUltra-trace quantitation, PharmacokineticsEI provides the "fingerprint"; NCI provides the sensitivity[3][7].

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates built-in validation steps (system suitability and internal standardization) for the comparative analysis of BCDB.

Step 1: Sample Preparation & System Suitability
  • Internal Standard Addition: Spike all samples and calibration standards with 1,4-dibromobenzene-d4 (100 ng/mL). This validates extraction efficiency and normalizes injection volume variations.

  • Extraction: Perform a liquid-liquid extraction using high-purity hexane. Hexane is selected because it is non-polar, highly volatile, and transparent in NCI mode.

  • Concentration: Evaporate under a gentle nitrogen stream to 1 mL. Critical Check: Do not evaporate to dryness, as halogenated anisoles are semi-volatile and will be lost.

Step 2: Gas Chromatography Separation
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Rationale: The non-polar phase prevents active-site adsorption of the polarizable halogenated ring, ensuring sharp, symmetrical peaks[2].

  • Injection: 1 µL, Splitless mode at 250 °C.

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

Step 3: Mass Spectrometry Acquisition (Parallel Validation)
  • EI Mode Setup: Tune the MS using PFTBA to ensure standard relative abundances of m/z 69, 219, and 502. Set source temperature to 230 °C. Acquire in Full Scan (m/z 50-350) to validate the isotopic triplet (m/z 250/252/254) and the base peak (m/z 235).

  • NCI Mode Setup: Introduce methane reagent gas at a flow rate of 2.0 mL/min (source pressure ~1.5 x 10^-4 Torr). Rationale: Methane acts as a collisional cooling buffer, thermalizing electrons for efficient capture by BCDB[4]. Set source temperature to 150 °C (lower temperatures favor electron capture). Acquire in Selected Ion Monitoring (SIM) mode targeting the

    
     cluster.
    

workflow Prep Sample Preparation (Liquid-Liquid Extraction) GC Gas Chromatography (Non-polar Capillary Column) Prep->GC Split Ionization Mode Selection GC->Split EI Electron Ionization (EI) 70 eV Split->EI Structural Elucidation NCI Negative Chemical Ionization (NCI) Methane Reagent Gas Split->NCI Trace Quantitation MS Quadrupole Mass Analyzer (Scan / SIM) EI->MS NCI->MS

Figure 2: Comparative GC-MS workflow for halogenated dimethoxybenzene analysis using EI and NCI.

Conclusion

For the analysis of bromo-chloro-dimethoxybenzene, the choice of ionization source dictates the analytical outcome. EI-MS is mandatory for initial structural confirmation, relying on the predictable loss of methoxy radicals and the distinct halogen isotopic signature. However, for downstream applications requiring trace-level detection in biological or environmental matrices, transitioning to NCI-MS provides a self-evident advantage, leveraging the compound's innate electron affinity to eliminate background noise and boost sensitivity by orders of magnitude.

References

1.[1] Smolecule. Buy 1-Bromo-2-chloro-4,5-dimethoxybenzene | 753502-60-2. Retrieved from: 2.[2] Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from: 3.[3] JEOL USA. What Role Does Chemical Ionization Play in GC-MS?. Retrieved from: 4.[6] Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds (NCI Section). Retrieved from: 5.[7] LCGC / AmazonAWS. Advances in GC-MS - Analysis of Pesticides. Retrieved from: 6.[5] Shimadzu. High Sensitivity Analysis using NCI-GC/MS. Retrieved from: 7.[4] MDPI. Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. Retrieved from:

Sources

Mechanistic Foundations: The Kinetic Window of Oxidative Addition

Author: BenchChem Technical Support Team. Date: March 2026

The ability to selectively functionalize specific sites on a polyhalogenated scaffold is a cornerstone of modern modular organic synthesis and drug discovery. For researchers designing sequential cross-coupling workflows, understanding the precise reactivity differences between aryl bromide (C–Br) and aryl chloride (C–Cl) sites dictates the success of the synthetic route.

This guide provides an in-depth, objective comparison of C–Br versus C–Cl reactivity, exploring the thermodynamic causality behind their behavior and providing a self-validating experimental framework for executing site-selective transformations.

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the catalytic cycle is typically rate-limited by the oxidative addition of the aryl halide to the active Pd(0) species. The activation energy required for this step is directly proportional to the bond dissociation energy (BDE) of the carbon-halogen bond .

  • Aryl Bromides (C–Br): With a BDE of approximately 280 kJ/mol, the C–Br bond undergoes facile oxidative addition. Standard, electronically neutral phosphine ligands (like PPh₃) and moderate thermal energy (room temperature to 60 °C) are entirely sufficient to drive the formation of the active Pd(II) intermediate.

  • Aryl Chlorides (C–Cl): The C–Cl bond is significantly stronger, with a BDE of approximately 330 kJ/mol. This 50 kJ/mol thermodynamic penalty renders aryl chlorides virtually inert under standard cross-coupling conditions. To force oxidative addition into a C–Cl bond, the system requires highly electron-rich, sterically demanding ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos) to increase the nucleophilicity of the Pd center, alongside elevated temperatures (>80 °C) .

This stark kinetic divergence creates a highly exploitable "selectivity window." By carefully tuning the catalyst and temperature, a chemist can selectively couple an aryl bromide site while leaving an aryl chloride site completely intact for downstream functionalization .

G Pd0 Pd(0)L_n Catalyst ArBr Aryl Bromide (BDE ~280 kJ/mol) Pd0->ArBr ArCl Aryl Chloride (BDE ~330 kJ/mol) Pd0->ArCl OA_Br Fast Oxidative Addition (Standard Ligands, RT-60°C) ArBr->OA_Br OA_Cl Slow Oxidative Addition (Bulky/Electron-Rich Ligands, >80°C) ArCl->OA_Cl PdII_Br Pd(II)(Ar)(Br)L_n Active Intermediate OA_Br->PdII_Br PdII_Cl Pd(II)(Ar)(Cl)L_n Active Intermediate OA_Cl->PdII_Cl

Thermodynamic and kinetic divergence in Pd(0) oxidative addition of aryl halides.

Quantitative Comparison: Reactivity Metrics

To effectively design a synthetic route, the physical and operational parameters of both functional groups must be objectively compared.

PropertyAryl Bromide (C–Br)Aryl Chloride (C–Cl)
Bond Dissociation Energy (BDE) ~280 kJ/mol~330 kJ/mol
Relative Oxidative Addition Rate Fast (Kinetic control easily achieved)Slow (Often the rate-determining step)
Typical Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/PPh₃Pd₂(dba)₃ + XPhos / SPhos / NHC ligands
Operating Temperature 20 °C – 60 °C80 °C – 120 °C
Commercial Availability & Cost Moderate availability, Higher costHigh availability, Lower cost
Role in Sequential Coupling First-stage coupling site (Activated)Second-stage coupling site (Reserved)

Harnessing the Difference: Sequential Cross-Coupling Strategy

When a scaffold contains both a bromide and a chloride (e.g., 1-bromo-4-chlorobenzene), the reactivity gap allows for the synthesis of unsymmetrical biaryls or complex heterocycles without the need for protecting groups.

Workflow Start Start: Bromo-Chlorobenzene Step1 Step 1: Chemoselective Suzuki Pd(PPh3)4, Ar1-B(OH)2, 60°C Start->Step1 Intermediate Intermediate: Ar1-Chlorobenzene (C-Cl bond intact) Step1->Intermediate Selective C-Br Cleavage Step2 Step 2: Forcing Suzuki Pd2(dba)3, XPhos, Ar2-B(OH)2, 100°C Intermediate->Step2 Product Final: Ar1-Ar2-Benzene (Unsymmetrical Biaryl) Step2->Product C-Cl Cleavage

Workflow for site-selective sequential cross-coupling of dihalogenated arenes.

Experimental Protocol: Self-Validating Site-Selective Suzuki-Miyaura

This protocol details the chemoselective coupling of phenylboronic acid to the bromide site of 1-bromo-4-chlorobenzene.

Causality of Design: We utilize Pd(PPh₃)₄ because the triphenylphosphine ligand is not sufficiently electron-donating to activate the C–Cl bond. Furthermore, the reaction is strictly capped at 60 °C. This thermal limit provides enough energy to overcome the 280 kJ/mol barrier of the C–Br bond while remaining well below the threshold required to cleave the 330 kJ/mol C–Cl bond. The biphasic Toluene/EtOH/H₂O solvent system is chosen because ethanol acts as a phase-transfer agent, maximizing interfacial surface area for rapid transmetalation, thereby preventing catalyst degradation.

Materials Required:
  • 1-bromo-4-chlorobenzene (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(PPh₃)₄ (0.02 equiv, 2 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • Degassed Solvent Mixture: Toluene / Ethanol / Water (v/v/v 4:1:1)

Step-by-Step Methodology:
  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene, phenylboronic acid, and Pd(PPh₃)₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times) to prevent premature oxidation of the Pd(0) catalyst.

  • Solvent & Base Addition: Dissolve Na₂CO₃ in the water portion. Inject the degassed Toluene and Ethanol into the flask, followed by the aqueous base solution.

  • Controlled Heating: Submerge the flask in a pre-heated oil bath strictly maintained at 60 °C . Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation Check (2 Hours):

    • Action: Halt stirring to let the phases separate. Extract a 50 µL aliquot from the upper organic (Toluene) layer. Dilute in 1 mL of ethyl acetate and filter through a short silica plug to remove palladium particulates.

    • Validation: Inject the sample into a GC-MS. The protocol is validated if the chromatogram shows complete consumption of the starting material (m/z 190/192), a single major product peak corresponding to 4-chlorobiphenyl (m/z 188/190), and a baseline absence of the di-coupled p-terphenyl product (m/z 230). If m/z 230 is detected, the thermal threshold was breached, and the C–Cl bond was erroneously activated.

  • Workup: Once validated, cool the reaction to room temperature. Extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 4-chlorobiphenyl is now primed for a secondary, forcing cross-coupling at the chloride site.

References

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential Source: ACS Omega / PubMed Central URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews / eScholarship URL:[Link]

Comparative Guide: Predictive Models vs. Experimental Ground Truth for 13C NMR of Highly Substituted Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 5-Bromo-1-chloro-2,3-dimethoxybenzene Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary

In drug discovery and synthetic chemistry, accurately assigning


C NMR spectra for highly substituted aromatic rings is a persistent analytical bottleneck. Standard 1D empirical additivity rules—often relied upon in software like ChemDraw or MestReNova—frequently fail when steric crowding alters the 3D conformation of substituents.

This guide objectively compares the performance of empirical prediction models against experimental ground truth for 5-bromo-1-chloro-2,3-dimethoxybenzene , a sterically congested polyhalogenated building block. By analyzing the causality behind chemical shift deviations, we establish a robust framework for validating NMR assignments using a combination of experimental synthesis, spectral acquisition, and conformational awareness.

The Mechanistic Flaw in 1D Predictive Models

Standard empirical models calculate


C shifts by taking a base benzene value (128.5 ppm) and adding substituent effects (ipso, ortho, meta, para). However, these 1D models assume all substituents remain coplanar with the aromatic ring, allowing for maximum 

-orbital overlap.

In 5-bromo-1-chloro-2,3-dimethoxybenzene, the methoxy group at C2 is flanked by a chlorine atom at C1 and another methoxy group at C3. This severe steric crowding forces the C2-methoxy methyl group out of the aromatic ring plane.

The Causality of "Steric Inhibition of Resonance":

  • Loss of Orbital Overlap: When the C2-methoxy group twists out of plane, its oxygen

    
    -orbital can no longer effectively overlap with the aromatic 
    
    
    
    -system.
  • Loss of Ortho-Shielding: The expected electron-donating resonance effect (+M effect) is "turned off," leaving only the inductive electron-withdrawing effect (-I effect). Consequently, the carbons ortho to the C2-methoxy (C1 and C3) lose their expected ~14.4 ppm shielding and shift drastically downfield.

  • Methyl Shift Alteration: The out-of-plane C2-methoxy carbon itself shifts downfield to ~60.8 ppm, while the unhindered, in-plane C3-methoxy remains at a standard ~56.4 ppm.

Comparative Data Analysis: Empirical vs. Experimental

The following table compares 1D empirical predictions against the experimental ground truth acquired at 126 MHz in CDCl


 ()[1].
Carbon PositionEmpirical Prediction (1D)Experimental (Ground Truth)

(Exp - Emp)
Mechanistic Rationale
C1 (C-Cl) 123.0 ppm129.3 ppm+6.3 ppm Loss of ortho-shielding from out-of-plane C2-OCH

C2 (C-OCH

)
146.7 ppm145.0 ppm-1.7 ppmAltered ipso-shift due to out-of-plane twist
C3 (C-OCH

)
148.5 ppm154.4 ppm+5.9 ppm Loss of ortho-shielding from out-of-plane C2-OCH

C4 (C-H) 116.6 ppm114.7 ppm-1.9 ppmMinor conformational/inductive effect
C5 (C-Br) 117.6 ppm116.2 ppm-1.4 ppmMinor conformational/inductive effect
C6 (C-H) 124.7 ppm124.5 ppm-0.2 ppmExcellent agreement (unaffected by sterics)
C2-OCH

(Me)
~56.0 ppm60.8 ppm +4.8 ppm Steric crowding forces out-of-plane conformation
C3-OCH

(Me)
~56.0 ppm56.4 ppm +0.4 ppmIn-plane conformation maintained

Data Source Validation: The experimental shifts perfectly reflect the steric inhibition of resonance, exposing the ~6 ppm blind spot in standard 1D empirical predictors[1].

Modern Workflow for Accurate Assignment

To overcome the limitations of 1D empirical rules, modern analytical workflows must incorporate 3D conformational awareness. When experimental data yields unexpected downfield shifts, researchers should utilize Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) calculations to validate the out-of-plane conformers.

Caption: Workflow comparing 1D empirical prediction, 3D DFT modeling, and experimental NMR assignment.

Experimental Protocol: Synthesis and NMR Validation

To ensure this guide functions as a self-validating system, the following step-by-step methodology details the synthesis of 5-bromo-1-chloro-2,3-dimethoxybenzene and the subsequent acquisition of its ground-truth NMR data, adapted from established nucleophilic aromatic substitution protocols ()[1][2].

Phase 1: Nucleophilic Aromatic Substitution (S Ar)
  • Reagent Preparation: In a flame-dried reaction vessel under an inert argon atmosphere, dissolve 1.0 mmol of 5-bromo-1-chloro-2,3-difluorobenzene in 8.0 mL of anhydrous N,N-Dimethylformamide (DMF)[1].

  • Methoxide Addition: Add sodium methoxide (4.0 mmol, 4.0 equiv) to the solution in one portion. The excess equivalent ensures complete di-substitution at the sterically hindered 2 and 3 positions[1][2].

  • Reaction Conditions: Heat the stirred mixture to 110 °C for 3 hours[1].

  • Quenching & Extraction: Cool the reaction to room temperature and quench with 5.0 mL of ice-cold distilled water. Extract the aqueous mixture with hexanes (3 × 4.0 mL)[1][2].

  • Washing & Drying: Wash the combined organic extracts with a saturated aqueous NaCl solution (brine) to remove residual DMF, then dry over anhydrous Na

    
    SO
    
    
    
    [1].
  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel flash column chromatography using an isocratic eluent of 95:5 (v/v) hexanes/ethyl acetate[1].

  • Yield: The product is isolated as a colorless oil (approx. 74% yield)[1].

Phase 2: C NMR Acquisition
  • Sample Preparation: Dissolve ~20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Parameters: Utilize a 500 MHz NMR Spectrometer (operating at 126 MHz for

    
    C). Employ a standard proton-decoupled 
    
    
    
    C pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling)[1].
  • Acquisition: Set the relaxation delay (D1) to

    
     2.0 seconds. Acquire a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C1, C2, C3, C5), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.
    
  • Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier transformation. Calibrate the central solvent peak of CDCl

    
     to 77.16 ppm.
    

Conclusion

Relying solely on 1D empirical additivity rules for highly substituted aromatics like 5-bromo-1-chloro-2,3-dimethoxybenzene leads to significant assignment errors (up to ~6 ppm). By understanding the causality of steric inhibition of resonance—specifically the out-of-plane twisting of the C2-methoxy group—researchers can accurately interpret experimental


C NMR data. For absolute certainty in drug development pipelines, experimental ground truth should always be paired with 3D-aware computational models (DFT/GIAO) rather than flat empirical predictors.

References

  • Dhakal, R., Li, X., Parkin, S. R., & Lehmler, H. J. (2020). Synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives. Environmental Science and Pollution Research, 27(9), 8905-8925. URL:[Link][1][2]

Sources

A Researcher's Guide to Structural Analogs of 5-Bromo-1,2,3-trimethoxybenzene for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of structural analogs are paramount to elucidating structure-activity relationships (SAR) and optimizing lead compounds. 5-Bromo-1,2,3-trimethoxybenzene has emerged as a valuable scaffold and starting material for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive comparison of structural analogs derived from this versatile building block, supported by experimental data and detailed protocols to empower researchers in their SAR-driven drug discovery efforts.

The 1,2,3-trimethoxybenzene moiety is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds. Its presence is notably critical for the potent anticancer activity of compounds like combretastatin A-4, a powerful inhibitor of tubulin polymerization. The bromine atom at the 5-position of the ring serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through various cross-coupling reactions, thus enabling extensive exploration of the chemical space for SAR studies.

The Strategic Importance of the 5-Bromo-1,2,3-trimethoxybenzene Scaffold

The 5-Bromo-1,2,3-trimethoxybenzene scaffold offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns:

  • The Privileged Trimethoxyphenyl Moiety: The 1,2,3-trimethoxy substitution pattern is a well-established pharmacophore that confers potent biological activity, particularly as an inhibitor of tubulin polymerization by binding to the colchicine site.

  • A Versatile Synthetic Handle: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic introduction of various substituents to probe the SAR of the B-ring and the linker region of potential drug candidates.

  • Potential for Bioisosteric Replacement: The bromine atom itself can be a key contributor to the biological activity of a molecule or can be replaced by other functional groups to fine-tune the compound's properties, such as potency, selectivity, and pharmacokinetic profile. While not always leading to increased potency, bromo-substituted analogs have, in some cases, demonstrated a more favorable safety profile compared to their methoxy counterparts.

Comparative Analysis of Structural Analogs

The exploration of structural analogs of 5-Bromo-1,2,3-trimethoxybenzene has primarily focused on the synthesis of combretastatin-like compounds and other heterocyclic derivatives with potential anticancer activity. The following sections detail the synthesis and biological evaluation of representative analogs, highlighting key SAR insights.

Combretastatin Analogs

Combretastatin A-4 is a natural product that exhibits potent cytotoxicity by inhibiting tubulin polymerization. The 3,4,5-trimethoxyphenyl (A-ring) moiety is crucial for its activity. 5-Bromo-1,2,3-trimethoxybenzene serves as a key starting material for the synthesis of the A-ring of many combretastatin analogs. The bromine atom is typically utilized in cross-coupling reactions to introduce the B-ring, often a substituted phenyl ring, connected by a linker.

Table 1: Comparative in vitro Cytotoxicity of Combretastatin Analogs

Compound IDB-Ring MoietyLinkerCancer Cell LineIC50 (µM)Reference
CA-4 3-hydroxy-4-methoxyphenylcis-stilbeneVariousnM range[1]
Analog A 4-methoxyphenyl1,2,4-triazoleHepG26.35[2]
Analog B 3-aminophenyl1,2,3-triazoleVarious~4.8[3]
Analog C 4-fluorophenylcis-stilbeneVariousnM range[4]

Key SAR Insights for Combretastatin Analogs:

  • The 1,2,3-trimethoxyphenyl A-ring is essential for high potency.

  • A cis-stilbene bridge between the two aromatic rings is generally preferred for optimal activity. However, replacing the stilbene bridge with heterocyclic linkers like triazoles can also yield potent compounds.[2][3]

  • The substitution pattern on the B-ring significantly influences cytotoxicity. Electron-donating or halogen substituents are often well-tolerated and can enhance activity.[4]

Heterocyclic Analogs

The versatility of the 5-bromo substituent allows for the synthesis of a wide array of heterocyclic compounds. These analogs often explore different spatial arrangements and electronic properties compared to the more linear combretastatin-like structures.

Table 2: Comparative in vitro Cytotoxicity of Heterocyclic Analogs

Compound IDHeterocyclic CoreCancer Cell LineIC50 (µM)Reference
Analog D BenzodiazepineNeuroblastomaNot specified[5]
Analog E IndoleMCF-70.034[6]
Analog F QuinolineA-27800.38 - 5.01[7]

Key SAR Insights for Heterocyclic Analogs:

  • Fusion of the trimethoxyphenyl ring to various heterocyclic systems can lead to potent anticancer agents.

  • The nature of the heterocyclic ring and its substituents plays a crucial role in determining the cytotoxic potency and the mechanism of action.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and for the evaluation of the biological activity of the synthesized analogs.

Synthesis of a Combretastatin Analog Precursor via Grignard Reaction

This protocol describes the synthesis of a key alcohol intermediate which can be further processed to yield combretastatin analogs.

Materials:

  • 5-Bromo-1,2,3-trimethoxybenzene

  • Magnesium turnings

  • Dry tetrahydrofuran (THF)

  • Substituted benzaldehyde (B-ring precursor)

  • Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 5-Bromo-1,2,3-trimethoxybenzene in dry THF dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the reaction mixture to 0 °C.

  • Add a solution of the substituted benzaldehyde in dry THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alcohol intermediate.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of structural analogs of 5-Bromo-1,2,3-trimethoxybenzene.

Synthesis_Workflow start 5-Bromo-1,2,3- trimethoxybenzene coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling analog Structural Analog coupling->analog purification Purification (Chromatography) analog->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of structural analogs.

Biological_Evaluation_Workflow analog Synthesized Analog cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT, SRB) analog->cytotoxicity mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) analog->mechanism ic50 Determine IC50 values cytotoxicity->ic50 sar Structure-Activity Relationship Analysis ic50->sar mechanism->sar

Caption: Workflow for biological evaluation and SAR determination.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Synthesized analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP (Guanosine triphosphate)

  • Synthesized analog stock solutions (in DMSO)

  • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, add tubulin polymerization buffer, GTP, and the synthesized analog at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes) at 37 °C. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the analogs on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

Conclusion

5-Bromo-1,2,3-trimethoxybenzene is a highly valuable starting material for the synthesis of a diverse range of structural analogs for SAR studies, particularly in the field of anticancer drug discovery. The strategic utilization of the bromo-substituent through various cross-coupling reactions allows for the systematic exploration of chemical space and the fine-tuning of biological activity. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel compounds based on this promising scaffold, ultimately contributing to the development of next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Verifying the Purity of 5-Bromo-1-chloro-2,3-dimethoxybenzene via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realm of drug discovery and materials science, the unequivocal purity of a chemical intermediate is not merely a quality benchmark; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 5-Bromo-1-chloro-2,3-dimethoxybenzene serves as a valuable building block in the synthesis of more complex molecules. Its purity directly influences the yield, impurity profile, and ultimate efficacy of the final active pharmaceutical ingredient or material. This guide provides an in-depth, field-proven methodology for assessing the purity of this compound using Thin-Layer Chromatography (TLC), a technique prized for its speed, simplicity, and high sensitivity.[1][2] We will explore the fundamental principles, present a detailed experimental protocol, and compare TLC with other analytical mainstays, offering a comprehensive perspective for the modern researcher.

The Foundational Principles of Thin-Layer Chromatography (TLC)

At its core, TLC is a form of liquid-solid adsorption chromatography.[3] The separation of components in a mixture is governed by their differential partitioning between a stationary phase and a mobile phase.[4]

  • The Stationary Phase: Typically, a thin layer of an adsorbent material like silica gel (SiO₂) or alumina (Al₂O₃) is coated onto an inert backing such as glass, plastic, or aluminum.[5] For halogenated aromatic compounds like our target, silica gel is the industry standard. Its surface is rich in polar hydroxyl (-OH) groups, which can interact with polar molecules through hydrogen bonding and dipole-dipole interactions.[4]

  • The Mobile Phase (Eluent): This is a solvent or a mixture of solvents that travels up the stationary phase by capillary action.[2] The choice of mobile phase is critical and is dictated by the polarity of the compounds to be separated.

  • The Separation Mechanism: A sample is spotted near the bottom of the TLC plate. As the mobile phase ascends, it dissolves the sample and carries it up the plate. A competition ensues: components in the mixture are continuously adsorbed onto the stationary phase and desorbed back into the mobile phase.[2] More polar compounds adhere more strongly to the polar silica gel and thus travel a shorter distance, while less polar compounds spend more time in the mobile phase and travel further up the plate.[6] This differential migration results in separation.[7]

The outcome of a TLC experiment is quantified by the Retention Factor (Rf) , a ratio that is characteristic for a given compound under specific conditions (stationary phase, mobile phase, temperature).[8]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]

An Rf value should ideally be between 0.2 and 0.8 for a good separation.[10] An Rf of 1 indicates the spot moved with the solvent front (eluent too polar), while an Rf of 0 means the spot did not move from the baseline (eluent not polar enough).[6]

Experimental Protocol: Purity Assessment of 5-Bromo-1-chloro-2,3-dimethoxybenzene

This protocol is designed as a self-validating system, incorporating a reference standard and a co-spot to ensure trustworthy and unambiguous results.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicates a fluorescent indicator that allows for visualization under 254 nm UV light).

  • Sample: 5-Bromo-1-chloro-2,3-dimethoxybenzene.

  • Reference Standard: A sample of 5-Bromo-1-chloro-2,3-dimethoxybenzene of known high purity (e.g., >99%).

  • Solvents: Reagent-grade n-Hexane and Ethyl Acetate.

  • Spotting Capillaries: Glass microcapillary tubes.

  • Developing Chamber: A glass jar or tank with a tight-fitting lid.

  • Visualization: A UV lamp (254 nm) and an iodine chamber.

Step-by-Step Methodology
  • Preparation of the Mobile Phase:

    • The polarity of 5-Bromo-1-chloro-2,3-dimethoxybenzene is moderate. A good starting mobile phase is a mixture of a non-polar solvent and a slightly more polar one.

    • Prepare a 9:1 mixture of n-Hexane:Ethyl Acetate (v/v). This ratio can be adjusted to optimize separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause all spots to move further up the plate.[10]

  • Preparation of the Developing Chamber:

    • Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm.[11]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This facilitates saturation of the chamber atmosphere with solvent vapors, which is crucial for preventing the solvent on the TLC plate from evaporating during development and ensuring reproducible Rf values.[5]

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Preparation of Samples for Spotting:

    • Prepare dilute solutions (~1 mg/mL) of both your test sample and the reference standard in a volatile solvent like ethyl acetate or dichloromethane.[11]

  • Spotting the TLC Plate:

    • Using a pencil (never a pen, as ink contains organic dyes that will chromatograph), lightly draw an origin line about 1 cm from the bottom of the TLC plate.[12]

    • Mark three evenly spaced points on this line for spotting: 'S' for the Sample, 'R' for the Reference, and 'C' for the Co-spot.

    • Using a capillary tube, apply a small spot of the Reference solution to point 'R'. The spot should be as small as possible (1-2 mm diameter) to maximize separation efficiency.

    • Using a fresh capillary, apply a spot of the Sample solution to point 'S'.

    • For the Co-spot ('C'), first apply a spot of the Reference solution, and after it dries, apply a spot of the Sample solution directly on top of it. This co-spot is a critical internal validation; if the sample is pure, the co-spot will appear as a single, unified spot. If impurities are present, they will separate from the main spot.[1]

  • Developing the Chromatogram:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[11]

    • Replace the lid and allow the solvent front to ascend the plate undisturbed.

    • When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber.[12]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely.

    • View the plate under a UV lamp (254 nm). The fluorescent indicator in the silica gel will glow green, and compounds that absorb UV light will appear as dark spots.[2] Circle the spots lightly with a pencil.

    • For enhanced visualization, place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary, colored complex with iodine vapor, appearing as brown spots.[2]

    • Measure the distance from the origin line to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for the reference spot, the main sample spot, and any impurity spots.

Data Presentation and Interpretation

A pure sample of 5-Bromo-1-chloro-2,3-dimethoxybenzene should yield a single spot in lane 'S' that has the same Rf value as the spot in the reference lane 'R'. The co-spot lane 'C' should also show only a single, homogenous spot. The presence of additional spots in the 'S' lane indicates impurities.

Hypothetical TLC Results
LaneSpot DescriptionDistance from Origin (cm)Solvent Front Distance (cm)Calculated Rf ValueInterpretation
R Reference Standard3.57.00.50Rf of pure compound
S Main Product Spot3.57.00.50Sample contains the target compound
S Impurity Spot 14.97.00.70Less polar impurity present
S Impurity Spot 21.47.00.20More polar impurity present
C Co-spot3.57.00.50Confirms identity of the main spot

TLC Experimental Workflow Diagram

TLC_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis prep_mobile Prepare Mobile Phase (e.g., 9:1 Hexane:EtOAc) prep_chamber Equilibrate Developing Chamber prep_mobile->prep_chamber prep_sample Dissolve Sample & Reference prep_plate Draw Origin Line on TLC Plate spot Spot Plate: Reference, Sample, Co-spot prep_plate->spot develop Develop Plate in Chamber mark Mark Solvent Front develop->mark visualize Visualize Spots (UV Light, Iodine) mark->visualize calculate Measure Distances & Calculate Rf Values visualize->calculate interpret Interpret Results: Assess Purity calculate->interpret

Caption: A logical workflow for TLC analysis, from preparation to final purity assessment.

Comparison with Alternative Analytical Techniques

While TLC is an excellent tool for rapid purity assessment, it is often complemented by more quantitative methods, especially in later stages of drug development.[13] The choice of technique depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Liquid-solid adsorptionPartition, adsorption, ion exchange, etc., in a column under high pressurePartitioning between a gaseous mobile phase and a liquid/solid stationary phase
Speed Very fast (5-20 min per plate)[2]Moderate (10-60 min per sample)[14]Fast to moderate (seconds to minutes per sample)[14]
Cost Low (minimal equipment and solvent usage)High (expensive instrumentation and solvents)[14]Moderate (instrumentation is cheaper than HPLC, uses gases)[14]
Resolution ModerateVery highHighest for volatile compounds
Quantification Semi-quantitative (visual estimation) or quantitative with a densitometerHighly quantitative and reproducible[13]Highly quantitative and reproducible
Sample Type Wide range of non-volatile compoundsSoluble, non-volatile, and thermally unstable compounds[15]Volatile and thermally stable compounds[15]
Best Use Case Rapid reaction monitoring, purity screening, solvent system optimizationPurity confirmation, quantitative impurity profiling, stability studies[13]Analysis of residual solvents, volatile impurities, or thermally stable compounds

For 5-Bromo-1-chloro-2,3-dimethoxybenzene, which is a non-volatile solid, HPLC would be the most suitable alternative for precise, quantitative purity analysis and impurity profiling.[15] GC would generally be inappropriate unless the compound can be derivatized to increase its volatility, which adds complexity to the analysis.[15] TLC, however, remains the superior choice for quick, cost-effective, and high-throughput checks in a synthesis lab.[16]

Conclusion

Thin-Layer Chromatography is an indispensable analytical technique for the modern organic chemist. Its application in verifying the purity of 5-Bromo-1-chloro-2,3-dimethoxybenzene demonstrates its power as a rapid, reliable, and cost-effective screening tool. By following a well-structured protocol that includes internal standards and co-spotting, researchers can generate trustworthy data to guide synthetic decisions and ensure the quality of their chemical intermediates. While techniques like HPLC offer superior quantitative resolution, the simplicity and speed of TLC solidify its role as a first-line analytical defense in the fast-paced environment of research and development.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available from: [Link]

  • University of Toronto. Thin Layer Chromatography (TLC). Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available from: [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • LabXchange. (2023, November 28). Paper and Thin-Layer Chromatography. Available from: [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Available from: [Link]

  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available from: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography. Available from: [Link]

  • IntechOpen. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • AKJournals. Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. Available from: [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • OpenOChem Learn. TLC. Available from: [Link]

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  • PubMed. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Available from: [Link]

  • ResearchGate. (2025, August 6). Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. Available from: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-1-chloro-2,3-dimethoxybenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the unique hazard profile of each compound demands a meticulous and individualized approach to safety. This guide provides essential, in-depth technical information on the safe handling of 5-Bromo-1-chloro-2,3-dimethoxybenzene, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as operational and disposal plans.

Hazard Assessment: Understanding the Risks

The primary hazards associated with halogenated and methoxy-substituted benzene derivatives like 5-Bromo-1-chloro-2,3-dimethoxybenzene are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion can be harmful to health.[1]

Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure during all stages of handling, from weighing and transfer to reaction setup and workup.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following sections detail the minimum recommended PPE and provide guidance for escalating protection when necessary.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Due to the risk of serious eye irritation, robust eye and face protection is mandatory.[1][2]

  • Minimum Requirement: At all times when handling the compound, even in small quantities, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] Safety glasses with side shields do not provide adequate protection against splashes and are therefore insufficient.

  • Increased Risk Scenarios: When there is a higher risk of splashing, such as during transfers of solutions or when working with larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles.

Skin and Body Protection: Preventing Dermal Exposure

Preventing skin contact is critical.[1][2] A combination of gloves and a lab coat is the minimum requirement.

  • Gloves:

    • Material: Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.

    • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]

    • Contamination: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Lab Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.

  • Enhanced Protection: For tasks with a higher potential for splashes or spills, a chemically resistant apron worn over the lab coat is recommended. In large-scale operations, a chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Against Inhalation

Under normal laboratory conditions with adequate engineering controls, such as a certified chemical fume hood, respiratory protection may not be required.[2]

  • Engineering Controls: All manipulations of 5-Bromo-1-chloro-2,3-dimethoxybenzene, including weighing and transfers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • When Respiratory Protection is Necessary: If there is a potential for generating dust or aerosols, or if work is being performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Safe Handling

A systematic approach to handling ensures safety at every step.

Preparation and Weighing
  • Designated Area: Conduct all handling within a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table below.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers and weigh it in a tared container.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.

  • Monitoring: Regularly inspect the experimental setup for any leaks or signs of failure.

Post-Reaction Workup and Purification
  • Quenching and Extraction: Perform these steps within the fume hood, wearing appropriate PPE. Be mindful of potential pressure buildup during extractions.

  • Chromatography: When performing column chromatography, ensure proper ventilation and take precautions to avoid skin and eye contact with the eluent containing the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation: All waste contaminated with 5-Bromo-1-chloro-2,3-dimethoxybenzene, including disposable gloves, paper towels, and contaminated glassware, must be collected in a designated, labeled hazardous waste container.

  • Halogenated Waste: This compound is a halogenated aromatic hydrocarbon. As such, it should be disposed of in a designated halogenated organic waste stream.[3] Halogenated compounds often require higher incineration temperatures for complete destruction.[3]

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[1]

Summary of Personal Protective Equipment

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing and small-scale transfers (in a fume hood) Chemical splash gogglesNitrile gloves, Lab coatNot typically required with proper ventilation
Handling solutions and larger-scale transfers (in a fume hood) Chemical splash goggles and face shieldNitrile gloves, Lab coat, Chemical-resistant apronNot typically required with proper ventilation
Spill clean-up Chemical splash goggles and face shieldChemical-resistant gloves, Lab coat, Chemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 5-Bromo-1-chloro-2,3-dimethoxybenzene AssessTask Assess Task: - Scale (mg, g, kg) - Potential for splash/aerosol - Solid or solution? Start->AssessTask AssessControls Assess Engineering Controls: - Fume hood available? - Adequate ventilation? AssessTask->AssessControls EyeProtection Eye Protection: - Chemical Splash Goggles (Minimum) - Add Face Shield for splash risk AssessControls->EyeProtection SkinProtection Skin Protection: - Nitrile Gloves - Lab Coat - Add Chemical-Resistant Apron for splash risk AssessControls->SkinProtection RespiratoryProtection Respiratory Protection: - Generally not required in fume hood - Use NIOSH-approved respirator if risk of dust/aerosol or poor ventilation AssessControls->RespiratoryProtection Proceed Proceed with Experiment Spill Spill or Emergency? Proceed->Spill Spill->Proceed No SpillResponse Follow Spill Response Protocol: - Evacuate - Notify Supervisor - Use Spill Kit with appropriate PPE Spill->SpillResponse Yes

Caption: PPE Selection Workflow for Handling 5-Bromo-1-chloro-2,3-dimethoxybenzene.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 5-Bromo-1-chloro-2,3-dimethoxybenzene, ensuring a safer laboratory environment for themselves and their colleagues.

References

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  • Fisher Scientific (2015). SAFETY DATA SHEET: 1-Bromo-3,4,5-trimethoxybenzene.
  • Sigma-Aldrich (2014). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET.
  • CymitQuimica (2024). Safety Data Sheet: 5-Bromo-2-chloro-1,3-dimethoxybenzene.
  • Fisher Scientific (2025). SAFETY DATA SHEET: Hydroquinone, dimethyl ether.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.